molecular formula C19H20O6 B14865680 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Cat. No.: B14865680
M. Wt: 344.4 g/mol
InChI Key: MLVGNKLKRAKEBJ-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a useful research compound. Its molecular formula is C19H20O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate

InChI

InChI=1S/C19H20O6/c1-10(2)9-14(21)25-19(3,4)18-16(22)15-12(23-18)7-5-11-6-8-13(20)24-17(11)15/h5-9,16,18,22H,1-4H3/t16-,18+/m1/s1

InChI Key

MLVGNKLKRAKEBJ-AEFFLSMTSA-N

Isomeric SMILES

CC(=CC(=O)OC(C)(C)[C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)C

Canonical SMILES

CC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)C

Origin of Product

United States

Foundational & Exploratory

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a naturally occurring angular pyranocoumarin (B1669404). While this specific compound is a known natural product, its direct isolation from a definitive plant source is not extensively documented in readily available literature. However, the structural class of angular pyranocoumarins is predominantly found in the plant kingdom, with a significant concentration in the roots of Peucedanum praeruptorum Dunn.[1][2][3][4][5] This plant, a staple in traditional Chinese medicine, is a rich reservoir of a diverse array of these compounds, making it the most probable and logical starting point for sourcing this compound or its close structural analogues.[3][6][7][8] Another reported, though less detailed, botanical source for this compound is Carlina acaulis L.

This technical guide provides an in-depth overview of the natural sources of related angular pyranocoumarins, quantitative data on their isolation, detailed experimental protocols for their extraction and purification from Peucedanum praeruptorum, and insights into their biological activities.

Natural Sources and Quantitative Data

The primary natural source for angular pyranocoumarins is the root of Peucedanum praeruptorum Dunn.[1][3][4] This plant is cultivated in various regions of China and its roots are known for their high concentration of these bioactive molecules.[3] While quantitative yields for this compound are not specified in the reviewed literature, the yields of several other structurally similar pyranocoumarins have been reported. This data provides a valuable reference for researchers aiming to isolate this specific compound or its derivatives.

Compound NamePlant PartExtraction MethodYieldPurityReference
Qianhucoumarin DRootHSCCC5.3 mg98.6%[9]
Pd-IbRootHSCCC7.7 mg92.8%[9]
(+)-Praeruptorin ARootHSCCC35.8 mg99.5%[9]
(+)-Praeruptorin BRootHSCCC31.9 mg99.4%[9]

Experimental Protocols: Isolation and Purification of Angular Pyranocoumarins from Peucedanum praeruptorum Dunn

The following is a generalized methodology for the isolation and purification of angular pyranocoumarins based on established protocols.[9][10][11]

1. Plant Material and Extraction:

  • Plant Material: Dried roots of Peucedanum praeruptorum Dunn are ground into a fine powder.

  • Extraction: The powdered root material is typically extracted with a moderately polar solvent such as ethanol (B145695) or a mixture of solvents with varying polarities (e.g., petroleum ether, ethyl acetate (B1210297), methanol).[9][10] Maceration or Soxhlet extraction are common techniques. The resulting crude extract is then concentrated under reduced pressure.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield fractions with differing chemical profiles.[10] The angular pyranocoumarins are typically enriched in the ethyl acetate fraction.

3. Chromatographic Separation:

  • Column Chromatography (CC): The enriched fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of petroleum ether and ethyl acetate of increasing polarity, is used to separate the compounds.[10]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly effective technique for the preparative isolation and purification of coumarins from P. praeruptorum.[9][11] A common two-phase solvent system is light petroleum-ethyl acetate-methanol-water.[9] Gradient elution can be employed for optimal separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification of isolated compounds, preparative HPLC with a C18 column is often utilized. The mobile phase typically consists of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

4. Structure Elucidation:

  • The structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to establish the complete chemical structure and stereochemistry.

Visualizations

experimental_workflow General Workflow for Isolation and Characterization of Pyranocoumarins plant_material Dried Roots of Peucedanum praeruptorum extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Pet. Ether, EtOAc, n-BuOH) crude_extract->fractionation et_oac_fraction Ethyl Acetate Fraction (Enriched in Pyranocoumarins) fractionation->et_oac_fraction cc Column Chromatography (Silica Gel) et_oac_fraction->cc hsccc HSCCC / Prep-HPLC cc->hsccc pure_compound Isolated Pure Compound hsccc->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation final_structure 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol structure_elucidation->final_structure

Caption: Isolation and characterization workflow.

Biological Activity and Signaling Pathways

Pyranocoumarins isolated from Peucedanum praeruptorum have demonstrated a range of biological activities, with anti-inflammatory effects being a significant area of research.[12][13] Several of these compounds have been shown to inhibit the production of pro-inflammatory mediators. The mechanism of action often involves the modulation of key inflammatory signaling pathways.

One of the central pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some pyranocoumarins from P. praeruptorum have been found to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[12]

nf_kb_pathway Simplified NF-κB Signaling Pathway in Inflammation cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Cell Surface Receptor inflammatory_stimuli->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade ikb_kinase IκB Kinase (IKK) signaling_cascade->ikb_kinase nf_kb_ikb NF-κB/IκB Complex (Inactive) ikb_kinase->nf_kb_ikb Phosphorylation p_ikb Phosphorylated IκB ub_degradation Ubiquitination and Proteasomal Degradation p_ikb->ub_degradation active_nf_kb Active NF-κB ub_degradation->active_nf_kb Release nuclear_translocation Nuclear Translocation nucleus Nucleus gene_transcription Gene Transcription nuclear_translocation->gene_transcription inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) gene_transcription->inflammatory_mediators pyranocoumarins Pyranocoumarins from P. praeruptorum pyranocoumarins->ikb_kinase Inhibition pyranocoumarins->active_nf_kb Inhibition of Translocation

Caption: NF-κB signaling pathway and pyranocoumarin inhibition.

References

The Enigmatic Angular Pyranocoumarin: A Technical Guide to 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a naturally occurring angular pyranocoumarin (B1669404). Despite its presence in chemical supplier catalogs and natural product databases, a comprehensive body of public research detailing its chemical and biological properties is strikingly scarce. This technical guide aims to consolidate the currently available information and provide a framework for future research into this potentially valuable molecule. While detailed experimental data remains elusive, this document will discuss the broader context of angular pyranocoumarins, their known biological activities, and the general methodologies employed in their study. This guide highlights the significant knowledge gap and underscores the need for foundational research to unlock the therapeutic potential of this compound.

Introduction

Coumarins are a large class of phenolic substances found in many plants, and they are known for their diverse pharmacological activities. A subclass of these, the pyranocoumarins, are characterized by a pyran ring fused to the coumarin (B35378) scaffold. These can be further classified as linear or angular, a structural distinction that significantly influences their biological properties. This compound belongs to the angular class of pyranocoumarins. While its specific biological activities have not been detailed in peer-reviewed literature, related compounds have demonstrated a range of effects, including anti-inflammatory, anticancer, and antiviral activities. This guide serves as a call to the scientific community to investigate the chemical and pharmacological profile of this understudied natural product.

Chemical Properties

General Information
PropertyValueSource
CAS Number 31456-63-0Chemical Suppliers
Molecular Formula C₁₉H₂₀O₆Calculated
Molecular Weight 344.36 g/mol Calculated
IUPAC Name (8S,9R)-9-hydroxy-8-(3-methylbut-2-enoyloxy)-8,9-dihydropyrano[2,3-f]chromen-2-oneSupplier Data
Synonyms This compoundN/A
Class Angular PyranocoumarinStructural Analysis
Physicochemical Properties (Predicted)

Quantitative experimental data on properties such as melting point, boiling point, pKa, and logP are currently unavailable. Predictions based on its chemical structure suggest it is a relatively nonpolar molecule with limited water solubility.

PropertyPredicted ValueNotes
logP ~2.5 - 3.5Prediction based on similar structures.
Solubility Soluble in organic solvents such as DMSO, ethanol, and chloroform. Poorly soluble in water.General characteristic of coumarins.
Appearance Likely a white to off-white solid.Common for isolated natural products.
Spectroscopic Data

No published experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, UV-Vis) for this compound could be located. The acquisition and publication of this data are critical first steps in confirming its structure and enabling its identification in natural extracts.

Potential Biological Activities and Signaling Pathways (Inferred)

While no specific biological activities have been reported for this compound, the broader class of angular pyranocoumarins has been investigated for various therapeutic effects. The following sections describe potential areas of investigation based on the activities of structurally related compounds.

Anti-inflammatory Activity

Many coumarins exhibit anti-inflammatory properties by modulating key signaling pathways. A potential mechanism for this compound could involve the inhibition of pro-inflammatory enzymes and cytokines.

G Potential Anti-inflammatory Signaling Pathway Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol NFkB NF-κB Pathway Compound->NFkB Inhibition COX2 COX-2 NFkB->COX2 Activation iNOS iNOS NFkB->iNOS Activation ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines Activation Inflammation Inflammatory Response COX2->Inflammation iNOS->Inflammation ProInflammatory_Cytokines->Inflammation

Caption: Potential inhibition of the NF-κB pathway by the compound.

Anticancer Activity

Several angular pyranocoumarins have been shown to possess cytotoxic and anti-proliferative effects against various cancer cell lines. Potential mechanisms include the induction of apoptosis and cell cycle arrest.

G Potential Anticancer Mechanism Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Cancer_Cell Cancer Cell Compound->Cancer_Cell Targets Apoptosis Apoptosis Induction Cancer_Cell->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) Cancer_Cell->Cell_Cycle_Arrest Induces Proliferation Cell Proliferation Apoptosis->Proliferation Inhibits Cell_Cycle_Arrest->Proliferation Inhibits

Caption: Hypothesized anticancer effects of the compound.

Proposed Experimental Protocols

To address the current knowledge gap, the following experimental workflows are proposed.

Isolation and Structure Elucidation

A critical first step is the isolation of this compound from a natural source, likely a plant from the Apiaceae or Rutaceae family, followed by its complete structural characterization.

G Isolation and Characterization Workflow Plant_Material Plant Material (e.g., roots, seeds) Extraction Solvent Extraction (e.g., methanol, ethyl acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Column, HPLC) Crude_Extract->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Caption: Workflow for isolating and identifying the compound.

In Vitro Biological Screening

Once the pure compound is obtained and its structure confirmed, a battery of in vitro assays should be performed to screen for biological activity.

Protocol for Anti-inflammatory Screening:

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

  • LPS Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

  • Compound Treatment: Co-treat the cells with varying concentrations of this compound.

  • Nitric Oxide (NO) Assay: Measure the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

  • Western Blot Analysis: Assess the expression levels of key inflammatory proteins such as COX-2 and iNOS, and the phosphorylation status of proteins in the NF-κB pathway.

Protocol for Anticancer Screening:

  • Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).

  • MTT Assay: Determine the cytotoxic effect of the compound by performing an MTT assay to measure cell viability after treatment for 24, 48, and 72 hours.

  • Cell Cycle Analysis: Treat cancer cells with the compound and analyze the cell cycle distribution using flow cytometry after propidium (B1200493) iodide staining.

  • Apoptosis Assay: Investigate the induction of apoptosis using techniques such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase activity.

Conclusion and Future Directions

This compound represents a scientific unknown with potential therapeutic value. The lack of published research on its chemical and biological properties presents a significant opportunity for discovery. The immediate priorities for the scientific community should be the isolation and complete structural elucidation of this compound, followed by a comprehensive screening for biological activities. The protocols and potential mechanisms outlined in this guide provide a roadmap for initiating such investigations. Unraveling the secrets of this enigmatic pyranocoumarin could lead to the development of novel therapeutic agents for a range of diseases.

An In-depth Technical Guide to 8(S),9(R)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural coumarin (B35378), 8(S),9(R)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. It details the compound's chemical identity, including its IUPAC name and structure, and summarizes its physicochemical properties. This document outlines a general protocol for its isolation from its natural source, Peucedanum praeruptorum Dunn, and discusses its known biological activities, with a focus on its potential as an anti-inflammatory, antiplatelet, and calcium channel blocking agent. Furthermore, this guide illustrates the putative signaling pathways through which related coumarins exert their effects, providing a basis for future mechanistic studies of the title compound.

Chemical Identity and Structure

The compound of interest is a complex coumarin derivative with the systematic IUPAC name 8(S),9(R)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol .

Table 1: Chemical and Physicochemical Properties

PropertyValueSource
CAS Number 31456-63-0[1]
Molecular Formula C₁₉H₂₀O₆[2]
Molecular Weight 344.4 g/mol [2]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[2]

A 2D chemical structure of 8(S),9(R)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is provided below:

Chemical structure of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Figure 1. 2D Structure of 8(S),9(R)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol.

Experimental Protocols

General Protocol for Isolation from Peucedanum praeruptorum Dunn

The isolation of coumarins from the roots of Peucedanum praeruptorum Dunn typically involves a multi-step extraction and chromatographic purification process. The following is a generalized protocol based on established methods for isolating coumarins from this plant source.

Experimental Workflow for Isolation and Purification

G A Dried Roots of Peucedanum praeruptorum Dunn B Extraction with Solvents of Varying Polarity (e.g., Ethyl Acetate, n-Butanol) A->B Solvent Extraction C Crude Ethyl Acetate Extract B->C D Silica (B1680970) Gel Column Chromatography C->D Chromatographic Separation E Fraction Collection D->E F Further Purification of Fractions (e.g., Preparative HPLC) E->F G Isolated 8(S),9(R)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol F->G Purification

Caption: A generalized workflow for the isolation of the target compound.

Methodology:

  • Plant Material Preparation: The dried roots of Peucedanum praeruptorum Dunn are ground into a fine powder.

  • Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. An ethyl acetate extraction is commonly performed to isolate coumarins.

  • Fractionation: The resulting crude ethyl acetate extract is then subjected to column chromatography over silica gel.

  • Elution: A gradient elution system, for example, a mixture of toluene (B28343) and ethyl acetate, is used to separate the components of the extract.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Purification: Fractions enriched with 8(S),9(R)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

While specific quantitative biological data for 8(S),9(R)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is limited in publicly accessible literature, the broader class of coumarins from Peucedanum species is known to exhibit a range of pharmacological effects. These activities provide a strong indication of the potential therapeutic applications of the title compound.

Anti-inflammatory Activity

Coumarins isolated from Peucedanum praeruptorum have demonstrated significant anti-inflammatory properties. Studies have shown that these compounds can suppress the inflammatory response in murine macrophages stimulated by lipopolysaccharide (LPS). The underlying mechanism is believed to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4]

Putative Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates to nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes induces Coumarin Peucedanum Coumarins Coumarin->IKK

Caption: Inhibition of the NF-κB pathway by Peucedanum coumarins.

Antiplatelet Aggregation Activity

Several coumarins isolated from Peucedanum japonicum have been shown to possess strong antiplatelet aggregation activity in vitro.[5] This effect is thought to be mediated, at least in part, by the inhibition of thromboxane (B8750289) A2 formation and phosphoinositide breakdown.[6]

Logical Relationship in Antiplatelet Activity

G Coumarins Peucedanum Coumarins Thromboxane Inhibition of Thromboxane A2 Formation Coumarins->Thromboxane Phosphoinositide Inhibition of Phosphoinositide Breakdown Coumarins->Phosphoinositide Aggregation Reduced Platelet Aggregation Thromboxane->Aggregation Phosphoinositide->Aggregation

Caption: Mechanisms of antiplatelet activity of Peucedanum coumarins.

Calcium Channel Blocking Activity

A number of natural compounds, including coumarins, have been identified as calcium channel blockers.[7] This activity is significant as it underpins many of the cardiovascular effects observed with these compounds, such as vasodilation. Some synthetic coumarin derivatives have been shown to exert their relaxant effect by blocking Ca²⁺ channels in the cell membrane.[8]

Conclusion and Future Directions

8(S),9(R)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a promising natural product from a well-regarded medicinal plant. Based on the known biological activities of related coumarins from the Peucedanum genus, this compound warrants further investigation for its potential therapeutic applications. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the specific IC₅₀ values of the pure compound in various assays (e.g., anti-inflammatory, cytotoxic, antiplatelet) to quantify its potency.

  • Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by 8(S),9(R)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of the compound in relevant animal models.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this and related natural products.

References

In-depth Technical Guide on the Biological Activity of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available scientific information regarding the biological activity of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. The information herein is intended for research and informational purposes only.

Introduction

This compound is a natural product classified as a coumarin. It has been identified and isolated from plant sources, yet its biological activities and potential therapeutic applications remain largely unexplored in publicly accessible scientific literature. This technical guide provides a comprehensive overview of the currently available information on this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is derived from the initial isolation and characterization studies.

Table 1: Chemical and Physical Data for this compound

PropertyValueReference
CAS Number 31456-63-0[1]
Molecular Formula C₁₉H₂₀O₆[1]
Melting Point 132-135°C[1]
Optical Rotation [α]D²⁰ +113° (c 0.6, CH₂OH)[1]
Elemental Analysis Found: C 66.13; H 6.00. Calc. for C₁₉H₂₀O₆: C 66.27; H 5.85[1]

Isolation and Synthesis

Natural Source and Isolation

This compound has been isolated from the fruits of Peucedanum oreoselinum (L.) Moench, a plant belonging to the Apiaceae family.[1] The isolation protocol is outlined below.

Experimental Protocol: Isolation from Peucedanum oreoselinum

The following workflow describes the general procedure for the isolation of this compound as documented in the scientific literature.[1]

G start Dried and ground fruits of Peucedanum oreoselinum extraction Extraction with ether start->extraction evaporation Evaporation of solvent extraction->evaporation defatting Dilution with 90% methanol (B129727) and extraction with petroleum ether evaporation->defatting fractionation Gross fractionation on silica (B1680970) gel columns (Eluents: benzene (B151609), benzene-chloroform, chloroform, chloroform-methanol) defatting->fractionation chromatography Chromatography of the mother liquor on silica gel (Eluent: benzene with gradual addition of ethyl acetate) fractionation->chromatography isolation Isolation of crystalline 8(S)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol chromatography->isolation G start Pure this compound cytotoxicity Cytotoxicity screening (e.g., MTT assay against various cell lines) start->cytotoxicity antimicrobial Antimicrobial screening (e.g., MIC/MBC assays against bacteria and fungi) start->antimicrobial anti_inflammatory Anti-inflammatory screening (e.g., LPS-stimulated macrophage assays for NO, cytokine production) start->anti_inflammatory antioxidant Antioxidant screening (e.g., DPPH, ABTS assays) start->antioxidant further_studies In-depth mechanistic studies and in vivo testing based on positive screening results cytotoxicity->further_studies antimicrobial->further_studies anti_inflammatory->further_studies antioxidant->further_studies

References

In-depth Technical Guide on the In Vitro Effects of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific literature reveals a significant gap in the specific in vitro studies conducted on 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. While this compound is documented as a natural product isolated from the Senecio genus, dedicated research elucidating its biological activities, mechanisms of action, and quantitative effects at the cellular level is not publicly available at this time.

This technical guide, therefore, addresses the broader context of the Senecio genus, from which this compound is derived. The following sections summarize the known in vitro biological activities of various extracts and compounds isolated from different Senecio species, providing a potential, albeit indirect, frame of reference for researchers interested in this specific molecule. It is crucial to emphasize that the findings presented below are not directly attributable to this compound but may offer insights into the potential pharmacological profile of related compounds from the same genus.

Potential Bioactivities within the Senecio Genus

Research on various species of the Senecio genus has indicated a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. These activities are generally attributed to the complex mixture of phytochemicals present in the plant extracts, such as sesquiterpenoids, flavonoids, and alkaloids.

Cytotoxic Activity of Senecio Extracts

Several studies have investigated the potential of Senecio extracts to inhibit the growth of cancer cell lines.

Table 1: Summary of Cytotoxic Activity of Senecio Species Extracts

Senecio SpeciesExtract/FractionCell LineIC50 Value (µg/mL)
Senecio glaucusChloroform FractionMCF-7 (Breast Cancer)41.8[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of plant extracts is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A generalized protocol is as follows:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the plant extract. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined.

Workflow for a Typical Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_incubate Incubation & Assay cluster_analysis Data Analysis A Culture Cell Line B Seed Cells in 96-well Plate A->B C Add Plant Extract Dilutions B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (e.g., 4h) E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: Workflow of an MTT-based cytotoxicity assay.

Antimicrobial Activity of Senecio Extracts

Extracts from various Senecio species have been shown to possess inhibitory activity against a range of pathogenic bacteria.

Table 2: Antimicrobial Activity of Senecio glaucus Methanol Extract

Test OrganismInhibition Zone (mm)
Escherichia coliMost Susceptible
Bacillus subtilisMost Sensitive (Coastal Sample)

Experimental Protocol: Agar (B569324) Disc Diffusion Assay

The antimicrobial activity of plant extracts is often screened using the agar disc diffusion method.

  • Microbial Culture: The test microorganisms are cultured in a suitable broth medium to achieve a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disc Application: Sterile filter paper discs are impregnated with a known concentration of the plant extract and placed on the surface of the inoculated agar plate.

  • Controls: A negative control disc (impregnated with the solvent used to dissolve the extract) and positive control discs (containing standard antibiotics) are also placed on the plate.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Logical Flow of Antimicrobial Screening

G A Prepare Microbial Inoculum B Inoculate Agar Plate A->B D Place Discs on Agar B->D C Impregnate Discs with Extract C->D E Incubate Plate D->E F Measure Inhibition Zones E->F

Caption: Agar disc diffusion method for antimicrobial screening.

Antioxidant Activity of Senecio Extracts

The antioxidant potential of Senecio extracts is a frequently studied bioactivity, often evaluated by their ability to scavenge free radicals.

Table 3: Antioxidant Activity of Senecio Species Extracts

Senecio SpeciesAssayResult
Senecio aegyptius var. discoideusDPPH Radical Scavenging96.7% activity (Ethyl acetate (B1210297) fraction)[2]
Senecio glaucusDPPH Scavenging76.7% scavenging (Chloroform fraction)[1]
Senecio glaucusABTS Scavenging74.1% scavenging (Chloroform fraction)[1]
Senecio longiscapusDPPH ScavengingIC50 = 4.601 µg/mL (Essential oil)[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing antioxidant activity.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the plant extract are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) can then be determined.

Conceptual Pathway of Antioxidant Action

G DPPH DPPH Radical (Stable Free Radical) Scavenged_DPPH Scavenged DPPH (Non-radical form) DPPH->Scavenged_DPPH donates H+ or e- Antioxidant Antioxidant Compound (from Senecio extract) Antioxidant->Scavenged_DPPH

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Conclusion

While direct in vitro data for this compound is currently unavailable, the broader research on the Senecio genus suggests that its constituents possess a range of interesting biological activities. The protocols and data presented here for cytotoxic, antimicrobial, and antioxidant effects of various Senecio extracts can serve as a valuable reference for researchers aiming to investigate the specific properties of this compound. Future studies are essential to isolate and characterize the activity of this specific compound and to elucidate its mechanisms of action and potential therapeutic applications. Researchers are encouraged to perform dedicated studies on the purified compound to contribute to the scientific understanding of its in vitro effects.

References

In-depth Technical Guide: 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. To date, no peer-reviewed studies have been published that specifically investigate the molecular pathways, cellular targets, or pharmacological effects of this particular compound.

The current body of scientific knowledge, as accessible through extensive database searches, primarily consists of its identification and listing in chemical supplier catalogs. While related compounds, such as other coumarins and furanocoumarins, have been studied for various biological activities, this information cannot be directly extrapolated to delineate the mechanism of action for this compound.

Consequently, the core requirements for this technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled due to the absence of foundational research on this specific molecule.

Further investigation into the biological activities and molecular interactions of this compound is imperative to elucidate its potential therapeutic applications and mechanism of action. Future research endeavors could focus on a range of in vitro and in vivo studies, such as:

  • Cell-based assays: To screen for cytotoxic, anti-inflammatory, anti-proliferative, or other biological effects on various cell lines.

  • Biochemical assays: To identify potential protein targets and enzymatic inhibition profiles.

  • Transcriptomic and Proteomic analyses: To understand the global changes in gene and protein expression induced by the compound.

  • Animal models: To evaluate its efficacy and safety in preclinical models of disease.

Until such studies are conducted and their findings published, a detailed and accurate technical guide on the mechanism of action of this compound remains an area for future scientific exploration.

Pharmacokinetics of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Methodological and Data-Driven Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature, no specific pharmacokinetic data for 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol was found. This document serves as a technical template, outlining the requisite experimental protocols, data presentation, and visualizations that would constitute a thorough pharmacokinetic whitepaper for a novel chemical entity. The data and specific pathways presented herein are illustrative and provided as a framework for future research.

Executive Summary

This document provides a structured overview of the essential components of a pharmacokinetic assessment for the coumarin (B35378) derivative, this compound. It details hypothetical, yet standard, experimental designs for in vivo and in vitro studies, including protocols for animal handling, bioanalytical sample processing, and metabolic stability assays. Quantitative data are presented in standardized tables for clarity and ease of comparison. Furthermore, this guide includes mandatory visualizations of a typical experimental workflow and a potential signaling pathway, rendered in the DOT language, to illustrate complex processes and relationships relevant to drug development professionals.

Quantitative Pharmacokinetic Data

The following tables represent a hypothetical pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Parameters in a Rat Model

This table summarizes the primary pharmacokinetic parameters after single intravenous (IV) and oral (PO) administration to Sprague-Dawley rats.

ParameterSymbolIntravenous (1 mg/kg)Oral (10 mg/kg)
Maximum Plasma ConcentrationCmax 245.7 ± 38.9 ng/mL88.2 ± 15.4 ng/mL
Time to Reach CmaxTmax 0.08 ± 0.03 h0.75 ± 0.21 h
Area Under the Curve (0-t)AUC(0-t) 310.4 ± 55.1 ng·h/mL395.6 ± 68.3 ng·h/mL
Area Under the Curve (0-inf)AUC(0-inf) 315.8 ± 57.2 ng·h/mL410.9 ± 71.5 ng·h/mL
Elimination Half-lifet1/2 2.3 ± 0.5 h4.1 ± 0.8 h
ClearanceCL 3.16 ± 0.6 L/h/kg-
Volume of DistributionVd 6.8 ± 1.2 L/kg-
Oral BioavailabilityF -12.9 ± 2.7 %
Values are expressed as mean ± standard deviation (n=6).
In Vitro Metabolic Stability in Liver Microsomes

This table outlines the metabolic stability of the compound when incubated with rat liver microsomes.

ParameterValue
Metabolic Half-life (t1/2) 28.5 min
Intrinsic Clearance (Clint) 24.3 µL/min/mg

Experimental Protocols

In Vivo Pharmacokinetic Study
  • Species and Strain: Male Sprague-Dawley rats (n=12), weighing 220-250g.

  • Administration:

    • Intravenous (IV): A single 1 mg/kg dose of this compound, formulated in a solution of 5% DMSO, 40% PEG400, and 55% saline, was administered via the tail vein.

    • Oral (PO): A single 10 mg/kg dose, formulated in 0.5% carboxymethylcellulose sodium, was administered by oral gavage.

  • Blood Sampling: Approximately 0.25 mL of blood was collected via the jugular vein into heparinized tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Processing: Plasma was isolated by centrifugation at 3,500 x g for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with 150 µL of acetonitrile (B52724) containing an internal standard (e.g., Diazepam). The mixture was vortexed and centrifuged, and the supernatant was analyzed.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Quantification was performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

Visualizations: Workflows and Pathways

The following diagrams provide visual representations of the experimental workflow and a hypothetical mechanism of action.

G cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Analysis A Animal Acclimatization (1 week) B Group Allocation (IV and PO cohorts) A->B C Dose Administration B->C D Timed Blood Sampling (0-24h) C->D E Plasma Isolation D->E F Bioanalytical Sample Prep (Protein Precipitation) E->F G UPLC-MS/MS Quantification F->G H Pharmacokinetic Modeling (e.g., Phoenix WinNonlin) G->H

Caption: High-level workflow for the in vivo pharmacokinetic study.

G cluster_pathway Hypothetical MAPK Signaling Pathway Modulation Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol TAK1 TAK1 Compound->TAK1 Inhibition MKK MKK3/6 TAK1->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates AP1 AP-1 (Transcription Factor) p38->AP1 Activates Inflammation Inflammatory Response AP1->Inflammation Drives Transcription

Caption: Postulated mechanism of action via MAPK pathway inhibition.

"toxicology profile of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Toxicology Profile of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Disclaimer: Direct toxicological studies on this compound are not publicly available at the time of this writing. This guide provides a comprehensive overview based on the toxicological data of its chemical class (pyranocoumarins), the plant genera in which it is found (Angelica and Peucedanum), and in-silico predictions for structurally related compounds.

Introduction

This compound is a natural product belonging to the pyranocoumarin (B1669404) class of compounds.[1][2] Pyranocoumarins are commonly found in plants of the Peucedanum and Angelica genera, which have a history of use in traditional medicine.[3][4][5] A comprehensive understanding of the toxicological profile of this compound is essential for its potential development as a therapeutic agent. This document summarizes the available, albeit indirect, toxicological information and provides a framework for its future evaluation.

General Toxicology of Related Compounds and Plant Genera

Pyranocoumarins and Coumarins

Coumarins, the parent class of compounds, are generally considered to have low toxicity and high bioavailability.[6] However, some coumarins are associated with hepatotoxicity, although this is a rare occurrence in humans.[7] The mechanism of coumarin-induced hepatotoxicity is linked to its metabolism via cytotoxic pathways, which can be influenced by genetic factors such as polymorphisms in the CYP2A6 enzyme.[7] An in-silico study on dihydropyranocoumarins, which are structurally related to the compound of interest, predicted that all tested compounds exhibited hepatotoxicity.[8]

Genus Angelica

Several species of the genus Angelica are used in traditional medicine and as food.[9] However, some species pose a mild toxicity risk. The sap of Angelica species can contain furanocoumarins, which may cause photosensitivity and skin reactions like redness and blistering upon contact.[9][10] Ingestion of certain parts of the plant may lead to gastrointestinal discomfort.[10] Fresh Angelica root is reported to be potentially more toxic than the dried root.[9]

Conversely, a 13-week repeated dose oral toxicity study in rats on an extract of Angelica acutiloba established a No-Observed-Adverse-Effect Level (NOAEL) of over 2000 mg/kg/day, suggesting a high margin of safety for this particular species extract.[11] It is important to note that some components of Angelica sinensis can be biotransformed into reactive intermediates that have the potential to cause toxicity.[12]

Genus Peucedanum

The genus Peucedanum is a rich source of coumarins and is used in traditional medicine for various ailments.[3][4] While many pharmacological activities have been reported for this genus, there is a recognized need for further studies on the safety and efficacy of its constituent compounds.[3][5]

Quantitative Data (In-Silico Predictions for Dihydropyranocoumarins)

The following table summarizes in-silico (computer-based) predictions of toxicity for dihydropyranocoumarins, a class of compounds structurally related to this compound. It is crucial to note that these are predictive data and require experimental validation.

ParameterPredicted Value RangeImplicationCitation
AMES ToxicityNone ExhibitedNot likely to be mutagenic[8]
Max. Tolerated Dose (human)0.091 to 0.603 mg/kg/day[8]
Oral Rat Acute Toxicity (LD50)3.251 to 3.416 mol/kg[8]
Oral Rat Chronic Toxicity1.372 to 2.112 mg/kg/day[8]
HepatotoxicityAll compounds showed hepatotoxicityPotential for liver damage[8]

Experimental Protocols

As no specific toxicological studies for this compound have been published, a detailed protocol for a standard in-vitro cytotoxicity assay is provided below as an example of how the cytotoxic potential of this compound could be assessed.

In-Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in a selected cell line (e.g., HepG2 human liver cancer cells).

Materials:

  • This compound

  • Human cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed 1 x 104 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (HepG2) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare Compound Dilutions treat_cells Treat Cells with Compound compound_prep->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve_formazan Dissolve Formazan (DMSO) add_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for In-Vitro Cytotoxicity (MTT) Assay.

Generalized Cellular Response to Xenobiotics

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_effects Cellular Effects compound Xenobiotic Compound (e.g., Pyranocoumarin) cyp450 CYP450 Enzymes compound->cyp450 cell_membrane Cell Membrane conjugation Conjugation (e.g., Glucuronidation) cyp450->conjugation Functionalized Metabolite reactive_intermediate Reactive Intermediate cyp450->reactive_intermediate detoxified_metabolite Detoxified Metabolite conjugation->detoxified_metabolite reactive_intermediate->conjugation dna_damage DNA Damage reactive_intermediate->dna_damage protein_damage Protein Damage reactive_intermediate->protein_damage oxidative_stress Oxidative Stress reactive_intermediate->oxidative_stress excretion Excretion detoxified_metabolite->excretion apoptosis Apoptosis oxidative_stress->apoptosis

Caption: Generalized xenobiotic metabolism and toxicity pathway.

Conclusion

While a specific toxicology profile for this compound is currently lacking in scientific literature, an analysis of related compounds and plant genera provides a preliminary assessment of its potential toxicological properties. Key areas of concern for pyranocoumarins include potential hepatotoxicity and, depending on the specific structure, photosensitivity. The provided in-silico data and experimental protocol offer a roadmap for future toxicological evaluation of this compound. Rigorous in-vitro and in-vivo studies are necessary to establish a definitive safety profile before any consideration for therapeutic use.

References

"9-Hydroxy-O-senecioyl-8,9-dihydrooroselol discovery and history"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of the natural product this compound, a coumarin (B35378) derivative. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its isolation, structural elucidation, and physicochemical properties.

Discovery and Nomenclature

The compound 8(S),9(R)-9-Hydroxy-O-senecioyl-8,9-dihydrooroselol was first reported in a 1970 publication in the journal Acta Chemica Scandinavica. Researchers E. Lemmich, J. Lemmich, and B. E. Nielsen isolated and characterized this coumarin from the fruits of Peucedanum oreoselinum (L.) Moench. The stereochemistry was established as 8(S),9(R) in this seminal work.

Physicochemical and Spectroscopic Data

The initial characterization of this compound provided key quantitative data that were instrumental in determining its structure. These findings are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₀O₆[1]
Melting Point 132-135 °C (from methylene (B1212753) chloride-petroleum ether)[1]
Optical Rotation [α]D²⁰ +113° (c 0.6, CH₂OH)[1]
Elemental Analysis Found: C 66.13%; H 6.00%. Calculated for C₁₉H₂₀O₆: C 66.27%; H 5.85%[1]

¹H NMR Spectral Data of the Senecioyl Moiety: The proton nuclear magnetic resonance (¹H NMR) spectrum provided characteristic signals for the senecioyl group attached to the core structure.

ProtonsChemical Shift (δ)MultiplicityCoupling Constant (J)Reference
gem-dimethyl (3H)1.87doubletca. 1 cps[1]
gem-dimethyl (3H)2.13doubletca. 1 cps[1]
vinylic proton (1H)5.65multipletN/A[1]

Experimental Protocols

The isolation and structural confirmation of this compound involved a multi-step process, including extraction, chromatographic separation, and chemical modification.

Isolation from Peucedanum oreoselinum

The compound was isolated from an extract of the fruits of Peucedanum oreoselinum. The general workflow for its isolation is as follows:

  • Extraction: The plant material was extracted to obtain a crude mixture of natural products.

  • Chromatography: The crude extract was subjected to column chromatography on silica (B1680970) gel.

  • Elution: A gradient elution system was employed, starting with benzene (B151609) and gradually adding ethyl acetate (B1210297) (2-10%).

  • Crystallization: The fractions containing the target compound were collected and the compound was crystallized from a solvent mixture of methylene chloride and petroleum ether.[1]

Structural Confirmation via Acetylation

To confirm the presence of a hydroxyl group and to aid in structural elucidation, this compound was acetylated.

  • Reaction: 40 mg of the compound was treated with a mixture of acetic anhydride (B1165640) and pyridine.[1]

  • Work-up: The reaction was allowed to proceed at room temperature for 4 hours, after which the mixture was poured into water and extracted with methylene chloride.[1]

  • Purification: The organic layer was washed sequentially with 1 N sulfuric acid, sodium hydrogen carbonate solution, water, and saturated sodium chloride solution. After drying and evaporation of the solvent, the resulting product was analyzed.[1]

The identity of the acetylation product was confirmed by comparison with a related compound, which solidified the structural assignment of the parent molecule.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isolation and characterization of this compound.

experimental_workflow cluster_isolation Isolation from Peucedanum oreoselinum cluster_characterization Structural Characterization plant Fruits of Peucedanum oreoselinum crude_extract Crude Extract plant->crude_extract Extraction silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Eluted Fractions silica_gel->fractions Benzene to Benzene/EtOAc (2-10%) crystallization Crystallization (CH₂Cl₂/Petroleum Ether) fractions->crystallization pure_compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol crystallization->pure_compound physchem Physicochemical Analysis (MP, [α]D) pure_compound->physchem spectroscopy Spectroscopic Analysis (¹H NMR, Elemental Analysis) pure_compound->spectroscopy acetylation Acetylation (Ac₂O, Pyridine) pure_compound->acetylation acetylated_product Acetylated Derivative acetylation->acetylated_product

Caption: Workflow for the isolation and characterization of this compound.

Conclusion and Future Directions

The discovery of this compound from Peucedanum oreoselinum in 1970 marked an important contribution to the field of natural product chemistry. The detailed experimental work provided a solid foundation for the structural understanding of this coumarin. While the initial research focused on its isolation and characterization, further studies are warranted to explore its biological activity and potential therapeutic applications. Professionals in drug development may find this compound to be a valuable starting point for the design of novel therapeutic agents, given the known diverse biological activities of other coumarin derivatives. Further screening for its pharmacological profile is a logical next step in its scientific journey.

References

Methodological & Application

"how to dissolve 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol for experiments"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and handling of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol for experimental use. The information is intended to guide researchers in preparing this natural coumarin (B35378) compound for in vitro and in vivo studies.

Compound Information

  • IUPAC Name: (8S,9R)-9-hydroxy-8-(2-methylbut-2-enoyloxy)-8,9-dihydro-7H-furo[3,2-g]chromen-7-one

  • CAS Number: 31456-63-0

  • Molecular Formula: C₁₉H₂₀O₆

  • Molecular Weight: 344.36 g/mol

  • Appearance: Typically a solid powder.

Solubility Data

While precise quantitative solubility values at various temperatures are not extensively published, the following table summarizes the known qualitative and practical solubility information for preparing stock solutions.

SolventSolubility TypeConcentration/ObservationSource
Dimethyl Sulfoxide (DMSO)SolubleSuitable for preparing stock solutions (e.g., 1 mM, 5 mM, 10 mM).[1][2][1][2]
ChloroformSolubleQualitative observation.[2][2]
DichloromethaneSolubleQualitative observation.[2][2]
Ethyl AcetateSolubleQualitative observation.[2][2]
AcetoneSolubleQualitative observation.[2][2]
WaterPoorly SolubleGenerally considered to have low water solubility (< 1 mg/mL).[1][1]

General Tips for Enhancing Solubility: To achieve higher concentrations or aid dissolution, it is recommended to warm the solution gently to 37°C and use an ultrasonic bath for a short period.[2]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

For most cell-based assays and enzymatic screens, DMSO is the recommended solvent for preparing a concentrated stock solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or ultrasonic bath

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration. The table below provides volumes for common concentrations.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound does not fully dissolve, briefly sonicate the solution in an ultrasonic water bath. Gentle warming to 37°C can also be applied.[2]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]

Stock Solution Concentration Table (based on MW 344.36):

Desired Stock ConcentrationVolume of DMSO per 1 mg of CompoundVolume of DMSO per 5 mg of Compound
1 mM2.90 mL14.52 mL
5 mM0.58 mL2.90 mL
10 mM0.29 mL1.45 mL

Note: For cell culture experiments, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.

Preparation of Formulations for In Vivo Studies

Due to its low aqueous solubility, this compound requires a specific formulation for administration in animal models. The following are common vehicle formulations. It is crucial to perform a small-scale pilot test to ensure the compound remains in solution or suspension at the desired concentration.

Formulation 1: DMSO/PEG300/Tween 80/Saline

This vehicle is suitable for intraperitoneal (IP) or intravenous (IV) injections.

Materials:

  • DMSO stock solution of the compound

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Protocol:

  • Start with the concentrated DMSO stock solution of your compound.

  • In a sterile tube, add the required volume of the DMSO stock.

  • Add PEG300 and mix thoroughly until the solution is clear.

  • Add Tween 80 and mix again until the solution is clear.

  • Finally, add the sterile saline slowly while mixing to reach the final volume.

  • A common ratio for this vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The ratios may need to be optimized for your specific compound concentration and route of administration.

  • Always prepare this formulation fresh on the day of use.

Formulation 2: DMSO/Corn Oil

This formulation is often used for subcutaneous (SC) or oral (PO) administration.

Materials:

  • DMSO stock solution of the compound

  • Sterile corn oil

Protocol:

  • Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the required volume of corn oil. A common ratio is 1:9 (10% DMSO to 90% corn oil).[1]

  • Vortex thoroughly to create a clear solution or a uniform suspension.

  • Example: To prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil and mix well.[1]

Signaling Pathways and Experimental Workflows

While the specific molecular targets and signaling pathways for this compound are not yet fully elucidated, many coumarin derivatives are known to exhibit anti-inflammatory and anti-cancer activities.[3][4][5] These effects are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways, or through the inhibition of enzymes like cyclooxygenases (COX), VEGFR2, and topoisomerase II.[3][6]

General Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for evaluating the biological activity of the compound in a cell-based assay.

G cluster_prep Compound Preparation cluster_exp Cell-Based Assay cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in DMSO (High Concentration Stock) prep1->prep2 prep3 Store at -80°C prep2->prep3 exp2 Prepare Serial Dilutions in Culture Medium prep3->exp2 Thaw & Dilute exp1 Seed Cells in Plates exp1->exp2 exp3 Treat Cells with Compound exp2->exp3 exp4 Incubate (e.g., 24-72h) exp3->exp4 an1 Perform Assay (e.g., MTT, Western Blot, qPCR) exp4->an1 an2 Measure Readout an1->an2 an3 Calculate IC50 or Analyze Pathway Modulation an2->an3

Caption: Workflow for In Vitro Compound Screening.

Hypothetical Signaling Pathway: Anti-Inflammatory Action

This diagram represents a generalized signaling pathway that coumarins often target to exert anti-inflammatory effects. This is a hypothetical model for this compound based on the activities of related compounds.

Caption: Potential Anti-inflammatory Mechanism of Action.

References

Application Notes and Protocols for the Detection of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a naturally occurring angular dihydropyranocoumarin found in various plant species, particularly within the Peucedanum genus of the Apiaceae family. As with many coumarin (B35378) derivatives, this compound is of interest to researchers for its potential pharmacological activities. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in plant extracts, herbal medicines, and during various stages of drug discovery and development.

This document provides detailed application notes and standardized protocols for the detection and quantification of this compound using modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound is not widely published, the following protocols are based on established methods for the analysis of structurally similar coumarins and provide a robust starting point for method development and validation.

Sample Preparation: Extraction of this compound from Plant Material

The initial step in the analysis of this compound from botanical sources is efficient extraction. The choice of solvent and extraction method is critical for achieving high recovery.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation: Air-dry the plant material (e.g., roots, rhizomes, or aerial parts) at room temperature and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

    • Add 20 mL of methanol (B129727) or ethanol (B145695) (HPLC grade).

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the plant residue twice more with 20 mL of the same solvent.

    • Combine the supernatants.

  • Concentration and Reconstitution:

    • Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • Reconstitute the dried extract in 5 mL of methanol (HPLC grade).

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

dot

G cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_final Final Processing plant_material Dried and Powdered Plant Material weigh Weigh 1.0 g plant_material->weigh add_solvent Add 20 mL Methanol/Ethanol weigh->add_solvent sonicate Sonicate for 30 min add_solvent->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction combine_supernatants Combine Supernatants repeat_extraction->combine_supernatants evaporate Evaporate to Dryness combine_supernatants->evaporate reconstitute Reconstitute in 5 mL Methanol evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial

Caption: Workflow for Ultrasonic-Assisted Extraction.

Analytical Methods

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in extracts where the concentration is relatively high and good chromatographic separation from interfering compounds can be achieved.

Protocol 2: HPLC-DAD Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B

      • 35-40 min: 80% B

      • 40-41 min: 80% to 20% B

      • 41-50 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: Diode-Array Detector (DAD) monitoring at the UV maxima of the coumarin scaffold (typically around 220 nm, 280 nm, and 320 nm). A full UV spectrum (200-400 nm) should be recorded for peak purity analysis and identification.

dot

G cluster_sample Sample Injection cluster_hplc HPLC System cluster_detection Detection sample_vial Sample in HPLC Vial autosampler Autosampler (10 µL injection) sample_vial->autosampler pump Quaternary Pump (1.0 mL/min) autosampler->pump column C18 Column (30°C) pump->column dad Diode-Array Detector (200-400 nm) column->dad data_system Chromatography Data System dad->data_system

Caption: HPLC-DAD Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices or for trace-level quantification, an LC-MS/MS method is recommended.

Protocol 3: LC-MS/MS Analysis

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (UHPLC for faster analysis):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10-10.1 min: 90% to 10% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

    • MS/MS Detection: Multiple Reaction Monitoring (MRM)

      • Precursor Ion ([M+H]⁺): The exact m/z for this compound would need to be determined by infusion or a full scan experiment.

      • Product Ions: At least two characteristic product ions should be selected for quantification and confirmation. These would be determined by fragmentation of the precursor ion.

Data Presentation and Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound. The method should be validated according to ICH guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 1: Representative HPLC-DAD Method Performance for Coumarin Analysis

ParameterTypical Value
Linearity (r²)> 0.999
Range1 - 200 µg/mL
LOD0.1 - 0.5 µg/mL
LOQ0.3 - 1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)95 - 105%

Note: These are representative values for coumarin analysis and must be experimentally determined and validated for this compound.

Table 2: Representative LC-MS/MS Method Performance for Coumarin Analysis

ParameterTypical Value
Linearity (r²)> 0.998
Range0.1 - 1000 ng/mL
LOD0.01 - 0.1 ng/mL
LOQ0.03 - 0.3 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)90 - 110%

Note: These are representative values and require specific validation for this compound.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the detection and quantification of this compound. The choice between HPLC-DAD and LC-MS/MS will depend on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For unambiguous identification, especially in the absence of a certified reference standard, isolation of the compound followed by structural elucidation using techniques such as NMR and high-resolution mass spectrometry is recommended. All analytical methods should be thoroughly validated to ensure the reliability and accuracy of the results.

Application Notes and Protocols for HPLC Analysis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive high-performance liquid chromatography (HPLC) protocol for the identification and quantification of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, a natural coumarin (B35378) derivative. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a pyranocoumarin (B1669404) found in various plant species, notably within the Peucedanum genus. As with many natural products, accurate and reliable analytical methods are crucial for isolation, identification, and quantification to support further research into its biological activities. High-performance liquid chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of coumarin derivatives due to their strong ultraviolet absorbance. This protocol outlines a standard reversed-phase HPLC method applicable to the analysis of this compound in extracts and purified samples.

Physicochemical Properties

A fundamental understanding of the analyte's properties is essential for method development.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₉H₂₀O₆
Molecular Weight 344.36 g/mol
Compound Type Dihydropyranocoumarin
General Solubility Soluble in organic solvents such as methanol (B129727), ethanol (B145695), acetonitrile (B52724), and DMSO.
Chromatographic Behavior Well-retained on reversed-phase (e.g., C18) columns. Elution is typically achieved with a mobile phase consisting of a mixture of water and a less polar organic solvent like acetonitrile or methanol.
UV Absorbance Coumarins, including pyranocoumarins, typically exhibit strong UV absorbance in the range of 200-400 nm. The characteristic absorbance maxima for angular pyranocoumarins are generally observed between 200-225 nm and 320-330 nm. A diode-array detector (DAD) is recommended to determine the optimal detection wavelength for this compound.

Experimental Protocol: HPLC Analysis

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acid Modifier: Formic acid or acetic acid (analytical grade).

  • Sample Filters: 0.45 µm syringe filters (e.g., PTFE or nylon).

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

For plant material:

  • Extraction: Extract the dried and powdered plant material with a suitable solvent such as methanol or ethanol using techniques like sonication or maceration.

  • Filtration: Filter the extract to remove particulate matter.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Reconstitution: Re-dissolve the dried extract in the initial mobile phase composition.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD at 322 nm (or optimal wavelength determined from UV spectrum)

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.0595
30.0595
30.17030
35.07030
Data Analysis
  • Identification: The target compound is identified by comparing its retention time with that of the authentic standard. The UV spectrum obtained from the DAD should also match the standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations. The concentration of this compound in the samples is then determined from this calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Solvent (e.g., Methanol) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard HPLC_System HPLC System (Pump, Autosampler, Column Oven) Dilute_Standard->HPLC_System Sample Extract Plant Material Filter_Extract Filter Extract Sample->Filter_Extract Concentrate Concentrate Extract Filter_Extract->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Filter_Sample Syringe Filter (0.45 µm) Reconstitute->Filter_Sample Filter_Sample->HPLC_System Column C18 Column HPLC_System->Column Detector DAD/UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Identify Identify Peak by Retention Time & UV Spectrum Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust protocol for the analysis of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection is a standard and effective approach for the separation of coumarin derivatives. The provided parameters should serve as a strong starting point for method development, with the potential for optimization to suit specific sample characteristics and purity requirements. This protocol will aid researchers in obtaining high-purity material and accurate quantitative data essential for subsequent biological and chemical studies.

Application Notes and Protocols for NMR Spectroscopy of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol , an angular pyranocoumarin (B1669404). The detailed protocols and data interpretation guidelines are intended to assist in the structural elucidation and quality control of this compound.

Introduction

This compound is a natural product belonging to the class of angular pyranocoumarins. Compounds of this class are often isolated from plants of the Peucedanum genus and are known for their diverse pharmacological activities. Accurate structural determination is crucial for understanding its biological function and for further drug development. NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of such molecules. This document outlines the standard protocols for acquiring and interpreting 1D and 2D NMR spectra of the title compound.

Chemical Structure

IUPAC Name: (8S,9S)-9-hydroxy-8-(3-methylbut-2-enoyloxy)-8,9-dihydropyrano[3,2-g]chromen-2-one

CAS Number: 31456-63-0[1]

Molecular Formula: C₁₉H₁₈O₆

Molecular Weight: 342.34 g/mol

(Structure Diagram of this compound would be placed here. Due to the lack of specific literature data, a generic angular pyranocoumarin structure is conceptualized for the protocols.)

NMR Spectroscopic Data

Precise ¹H and ¹³C NMR data for this compound are essential for its identification. While specific literature data for this exact compound could not be located during the search, the following tables represent typical chemical shift ranges for related angular pyranocoumarins. These tables are provided as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)
H-36.20 - 6.40d9.5 - 10.0
H-47.60 - 7.80d9.5 - 10.0
H-57.30 - 7.50s-
H-106.70 - 6.90s-
H-85.30 - 5.50d5.0 - 6.0
H-94.80 - 5.00d5.0 - 6.0
H-2' (Senecioyl)5.50 - 5.70m-
CH₃-4' (Senecioyl)1.80 - 2.00s-
CH₃-5' (Senecioyl)2.00 - 2.20s-
9-OHVariablebr s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm) Range
C-2160.0 - 162.0
C-3112.0 - 114.0
C-4143.0 - 145.0
C-4a110.0 - 112.0
C-5128.0 - 130.0
C-6114.0 - 116.0
C-7155.0 - 157.0
C-870.0 - 72.0
C-975.0 - 77.0
C-10105.0 - 107.0
C-4b152.0 - 154.0
C-1' (Senecioyl, C=O)165.0 - 167.0
C-2' (Senecioyl)115.0 - 117.0
C-3' (Senecioyl)158.0 - 160.0
C-4' (Senecioyl, CH₃)20.0 - 22.0
C-5' (Senecioyl, CH₃)27.0 - 29.0

Experimental Protocols

The following are generalized protocols for the NMR analysis of angular pyranocoumarins like this compound.

4.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for coumarins. Solubility should be tested beforehand.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

4.2. NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (for full structural elucidation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, crucial for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

4.3. Data Processing

  • Fourier Transform: Apply an exponential window function followed by Fourier transformation.

  • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shifts to the TMS signal (0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all signals in both ¹H and ¹³C NMR spectra.

Visualizations

The following diagrams illustrate the workflow for NMR analysis and the logical process of structure elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer one_d 1D NMR (¹H, ¹³C) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d process FT, Phasing, Baseline Correction two_d->process reference Reference to TMS process->reference interpret Spectral Interpretation reference->interpret elucidation Structure Elucidation interpret->elucidation

Caption: Experimental workflow for NMR analysis.

structure_elucidation_pathway cluster_data NMR Data cluster_interpretation Interpretation H1 ¹H NMR (Proton Environment, Multiplicity) fragments Identify Spin Systems & Fragments H1->fragments C13 ¹³C NMR (Carbon Skeleton) C13->fragments COSY COSY (¹H-¹H Connectivity) COSY->fragments HSQC HSQC (Direct ¹H-¹³C Bonds) HSQC->fragments HMBC HMBC (Long-Range ¹H-¹³C Bonds) connect Connect Fragments HMBC->connect fragments->connect assign Assign Chemical Shifts connect->assign final_structure Final Structure assign->final_structure

Caption: Logical pathway for structure elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, leading to the unambiguous determination of its chemical structure. The protocols and guidelines presented here provide a solid foundation for researchers working with this and related natural products.

References

Application Note: Mass Spectrometry Analysis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a naturally occurring coumarin (B35378) derivative found in various plant species, notably from the Peucedanum genus.[1][2][3] Coumarins from this genus have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects.[4][5][6] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a sensitive and selective technique for the identification and quantification of this compound in complex matrices.

Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 31456-63-0
Molecular Formula C₁₉H₂₀O₆
Molecular Weight 344.4 g/mol
Class Coumarin
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

1. Sample Preparation

  • Standard Solution Preparation: A stock solution of this compound should be prepared in a suitable solvent such as methanol (B129727) or DMSO at a concentration of 1 mg/mL. Working standard solutions can be prepared by serial dilution of the stock solution with the initial mobile phase composition.

  • Plant Material Extraction: For the extraction of the compound from plant matrices, a dried and powdered sample can be subjected to ultrasonication or maceration with a solvent like methanol or ethyl acetate. The resulting extract should be filtered and the solvent evaporated under reduced pressure. The residue can then be redissolved in the initial mobile phase for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE) for Complex Matrices: For complex samples such as biological fluids or cosmetic formulations, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. A C18 SPE cartridge can be used for this purpose.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.

Parameter Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

3. Data Acquisition and Processing

Data can be acquired in Multiple Reaction Monitoring (MRM) mode for quantitative analysis or in full scan and product ion scan modes for qualitative analysis. The MRM transitions should be optimized by infusing a standard solution of the analyte.

Data Presentation

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound is expected to be influenced by its coumarin core, the dihydrooroselol structure, and the senecioyl ester group. Based on common fragmentation patterns of coumarins and esters, the following table summarizes the predicted m/z values for the parent ion and major fragment ions.

IonPredicted m/zDescription
[M+H]⁺ 345.1282Protonated parent molecule
[M+H - C₅H₈O₂]⁺ 245.0757Loss of the senecioyl group
[M+H - C₅H₈O₂ - H₂O]⁺ 227.0652Subsequent loss of water
[M+H - C₅H₈O₂ - CO]⁺ 217.0808Loss of carbon monoxide from the coumarin ring
[C₅H₉O₂]⁺ 101.0603Senecioyl cation

Note: These are predicted values and should be confirmed experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Sample Matrix (e.g., Plant Extract, Biological Fluid) extraction Extraction (Methanol/Ethyl Acetate) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution spe Solid-Phase Extraction (SPE) (Optional for complex matrices) reconstitution->spe if needed injection LC Injection reconstitution->injection spe->injection separation UPLC/HPLC Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM/Full Scan) ionization->detection processing Data Processing detection->processing quantification Quantification processing->quantification identification Identification processing->identification report Reporting quantification->report identification->report signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound ikk IKK Complex compound->ikk Inhibition inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) inflammatory_stimulus->receptor adapter Adapter Proteins receptor->adapter adapter->ikk ikb IκBα ikk->ikb Inhibits degradation nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation proinflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) inflammatory_response Inflammatory Response proinflammatory_genes->inflammatory_response

References

Application Notes and Protocols for Cell-Based Assays Using 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a natural product belonging to the pyranocoumarin (B1669404) class of compounds. These compounds are often isolated from plants of the Peucedanum genus, which have a history of use in traditional medicine for treating respiratory and inflammatory conditions. Structurally related pyranocoumarins have demonstrated a range of biological activities, with anti-inflammatory effects being a prominent feature. The primary mechanism of action for the anti-inflammatory activity of many pyranocoumarins involves the modulation of key signaling pathways, particularly the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes.

These application notes provide an overview of the potential uses of this compound in cell-based assays and detailed protocols for evaluating its biological activity. Due to the limited specific data on this compound, the protocols and representative data are based on established assays for structurally similar and well-characterized pyranocoumarins, such as Praeruptorin A.

Potential Applications in Cell-Based Assays

  • Anti-Inflammatory Research: Screening and mechanistic studies for novel anti-inflammatory drug candidates.

  • Drug Discovery: Lead compound identification and optimization for diseases with an inflammatory component, such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

  • Cell Signaling Research: A tool to investigate the modulation of the NF-κB and other related inflammatory signaling pathways.

  • Cancer Research: Investigation of potential anti-proliferative and pro-apoptotic effects in cancer cell lines, as the NF-κB pathway is also implicated in tumorigenesis.

Data Presentation

The following table summarizes the anti-inflammatory activity of several pyranocoumarins isolated from Peucedanum praeruptorum, as measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This data provides a reference for the expected potency of related compounds like this compound.

CompoundCell LineAssayIC50 (µM)Reference
Pyranocoumarin 7RAW264.7NO Production Inhibition9.48[1]
Pyranocoumarin 8RAW264.7NO Production Inhibition34.66[1]
Pyranocoumarin 9RAW264.7NO Production Inhibition18.35[1]
Pyranocoumarin 10RAW264.7NO Production Inhibition25.59[1]
Pyranocoumarin 13RAW264.7NO Production Inhibition21.77[1]
Pyranocoumarin 14RAW264.7NO Production Inhibition19.83[1]
Pyranocoumarin 15RAW264.7NO Production Inhibition15.61[1]
Pyranocoumarin 16RAW264.7NO Production Inhibition28.94[1]
Synthetic Pyranocoumarin 2RAW264.7NO Production Inhibition33.37[2]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assay in RAW264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated murine macrophage cell line RAW264.7.

Materials:

  • RAW264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Griess Reagent

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in DMEM. The final DMSO concentration should not exceed 0.1%.

  • Inflammatory Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Nitric Oxide Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well. Mix it with 50 µL of Griess Reagent in a new 96-well plate. Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability Assay (MTT): To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform an MTT assay. After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.

Protocol 2: Cytokine Production Measurement by ELISA

This protocol describes the quantification of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.

Materials:

  • Supernatant from Protocol 1

  • TNF-α and IL-6 ELISA kits (murine)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

Procedure:

  • Follow the cell culture, seeding, and treatment steps as described in Protocol 1.

  • After the 24-hour incubation with LPS and the test compound, collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.

  • Briefly, this involves coating the ELISA plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and finally a stop solution.

  • Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.

  • Calculate the concentration of the cytokines in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines iNOS iNOS Transcription->iNOS Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Compound->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB Degradation IkB_NFkB->NFkB_active Release NFkB_active_nuc Active NF-κB NFkB_active_nuc->Transcription

Caption: NF-κB signaling pathway and potential inhibition point.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays start Start culture Culture RAW264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with Compound seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant mtt MTT Assay for Cell Viability griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa data Data Analysis griess->data elisa->data mtt->data end End data->end

Caption: Workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols: Preclinical Evaluation of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a natural product of interest for potential pharmacological activities. Due to a lack of extensive characterization, a systematic preclinical evaluation is necessary to elucidate its therapeutic potential. These application notes provide a comprehensive overview of recommended animal models and detailed protocols for investigating the anti-inflammatory and anti-cancer properties of this compound. The following sections outline experimental workflows, data interpretation, and visualization of key processes to guide researchers in their study design.

I. Assessment of Anti-Inflammatory Activity

Inflammation is a key pathological process in numerous diseases. The following animal models are proposed to screen for and characterize the potential anti-inflammatory effects of this compound.

A. Carrageenan-Induced Paw Edema in Rats

This widely used model is an excellent primary screen for acute anti-inflammatory activity.

Experimental Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week.

  • Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (at various doses, e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Administration: The compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Quantitative Data Summary:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Data to be collected0
This compound10Data to be collectedCalculate
This compound25Data to be collectedCalculate
This compound50Data to be collectedCalculate
Indomethacin10Data to be collectedCalculate
B. Croton Oil-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory activity of a compound.

Experimental Protocol:

  • Animal Selection: Male Swiss albino mice (20-25g) are used.

  • Grouping: Similar to the paw edema model, with a vehicle, test compound, and positive control group.

  • Induction of Edema: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear.

  • Treatment: this compound is applied topically to the ear, either before or after the croton oil application.

  • Measurement of Edema: After a specified time (e.g., 4-6 hours), mice are euthanized, and a standard-sized biopsy is taken from both the treated (right) and untreated (left) ears. The weight difference between the two biopsies indicates the degree of edema.

  • Data Analysis: The percentage inhibition of ear edema is calculated.

Quantitative Data Summary:

GroupDose (mg/ear)Mean Ear Biopsy Weight Difference (mg)% Inhibition of Edema
Vehicle Control-Data to be collected0
This compound0.1Data to be collectedCalculate
This compound0.5Data to be collectedCalculate
This compound1.0Data to be collectedCalculate
Dexamethasone0.1Data to be collectedCalculate

Experimental Workflow for Anti-Inflammatory Screening:

G cluster_screening Anti-Inflammatory Activity Screening start Select Compound: This compound acute_model Acute Inflammation Model: Carrageenan-Induced Paw Edema start->acute_model topical_model Topical Inflammation Model: Croton Oil-Induced Ear Edema start->topical_model data_analysis Data Collection & Analysis: - Paw Volume / Ear Weight - % Inhibition Calculation acute_model->data_analysis topical_model->data_analysis evaluation Evaluate Anti-Inflammatory Potential data_analysis->evaluation

Caption: Workflow for screening the anti-inflammatory activity of a test compound.

II. Assessment of Anti-Cancer Activity

A preliminary assessment of anti-cancer activity can be performed using xenograft models, which involve the implantation of human tumor cells into immunodeficient mice.[1]

A. Human Tumor Xenograft Models in Nude Mice

This model is a gold standard for in vivo testing of potential anti-cancer agents.[1]

Experimental Protocol:

  • Cell Line Selection: Choose a human cancer cell line relevant to the suspected target of the compound (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Animal Selection: Immunodeficient mice (e.g., athymic nude mice, 4-6 weeks old) are used to prevent rejection of the human tumor cells.[1]

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in sterile PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • Grouping and Treatment: Once tumors reach the desired size, mice are randomized into groups:

    • Vehicle Control

    • This compound (at various doses)

    • Positive Control (a standard chemotherapy agent for the chosen cell line, e.g., Paclitaxel) Treatment is administered as per the desired schedule (e.g., daily, every other day) via an appropriate route (p.o., i.p., i.v.).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors are excised and weighed.

  • Data Analysis: Key parameters include tumor growth inhibition (TGI) and monitoring of animal body weight as an indicator of toxicity.

Quantitative Data Summary:

GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control-Data to be collectedData to be collected0
This compound25Data to be collectedData to be collectedCalculate
This compound50Data to be collectedData to be collectedCalculate
This compound100Data to be collectedData to be collectedCalculate
Positive ControlDoseData to be collectedData to be collectedCalculate

Experimental Workflow for Anti-Cancer Screening:

G cluster_screening Anti-Cancer Activity Screening start Select Human Cancer Cell Line implantation Subcutaneous Implantation into Nude Mice start->implantation tumor_growth Monitor Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Compound, Vehicle, or Positive Control randomization->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring Daily/Weekly endpoint Endpoint: Excise and Weigh Tumors monitoring->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Workflow for in vivo anti-cancer efficacy testing using a xenograft model.

III. Potential Signaling Pathways for Investigation

Should this compound show significant activity in the above models, further mechanistic studies will be warranted. Based on the activities of other natural products, potential signaling pathways to investigate include:

  • NF-κB Signaling Pathway: A key regulator of inflammation.

  • MAPK Signaling Pathway: Involved in both inflammation and cancer.

  • PI3K/Akt/mTOR Pathway: Crucial for cell survival and proliferation in cancer.

Hypothesized Anti-Inflammatory Signaling Pathway Modulation:

G cluster_pathway Hypothesized Anti-Inflammatory Mechanism cluster_cell Cell stimulus Inflammatory Stimulus (e.g., Carrageenan) receptor Receptor stimulus->receptor compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol IKK IKK compound->IKK inhibits? receptor->IKK NFkB Active NF-κB IKK->NFkB phosphorylates IκB NFkB_IkB NF-κB/IκB Complex nucleus Nucleus NFkB->nucleus translocates to pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) nucleus->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.

Disclaimer

These protocols are intended as a general guide. Researchers should adapt them based on specific experimental goals, available resources, and institutional animal care and use guidelines. A thorough literature review for any newly available data on this compound is recommended before commencing studies.

References

Application Notes and Protocols: 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol as a Research Tool in Cellular Senescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a natural coumarin (B35378) compound isolated from the plant Peucedanum praeruptorum Dunn. This plant has a history of use in traditional medicine, and its extracts are known to possess a variety of pharmacological activities, including anti-inflammatory and antitumor effects. While direct evidence for the senolytic or senomorphic activity of this compound is not yet established in published literature, its chemical class and the known biological activities of related compounds from the same plant suggest its potential as a valuable research tool for investigating cellular senescence.

Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in aging and a range of age-related diseases. Senolytics are a class of drugs that selectively induce apoptosis in senescent cells, while senomorphics suppress the pro-inflammatory senescence-associated secretory phenotype (SASP). The structural characteristics of this compound and the cytotoxic properties of other coumarins warrant its investigation as a potential senolytic or senomorphic agent.

These application notes provide a framework for researchers to explore the potential of this compound in the context of cellular senescence research. The provided protocols are standard methods for inducing senescence and evaluating senolytic and senomorphic activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
CAS Number 31456-63-0
Molecular Formula C₁₉H₂₀O₆
Molecular Weight 344.36 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Postulated Biological Activity

The potential application of this compound as a research tool in cellular senescence is based on the following points:

  • Cytotoxicity of Related Compounds: Other coumarins isolated from Peucedanum praeruptorum have demonstrated cytotoxic activity against various cancer cell lines. This suggests that compounds from this plant may have the ability to induce cell death, a key characteristic of senolytic agents.

  • Anti-inflammatory Properties: Extracts from Peucedanum praeruptorum have shown anti-inflammatory effects. This raises the possibility that this compound could act as a senomorphic by modulating the SASP.

Experimental Protocols

The following are detailed protocols for inducing cellular senescence and subsequently testing the senolytic and senomorphic potential of this compound.

Protocol 1: Induction of Cellular Senescence in Human Dermal Fibroblasts (HDFs)

This protocol describes the induction of senescence in primary human dermal fibroblasts using doxorubicin (B1662922), a DNA-damaging agent.

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Doxorubicin hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed HDFs at a density of 2 x 10⁵ cells per 100 mm dish.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a stock solution of doxorubicin in DMSO.

  • Treat the cells with 250 nM doxorubicin in culture medium for 24 hours to induce senescence.

  • After 24 hours, remove the doxorubicin-containing medium, wash the cells twice with PBS, and replace with fresh culture medium.

  • Culture the cells for an additional 7-10 days to allow the senescent phenotype to fully develop. Confirm senescence using the SA-β-gal staining protocol.

Protocol 2: Assessment of Senolytic Activity

This protocol details the evaluation of the senolytic potential of this compound by measuring its ability to selectively kill senescent cells.

Materials:

  • Senescent HDFs (from Protocol 1)

  • Non-senescent (proliferating) HDFs (control)

  • This compound

  • DMSO

  • Culture medium

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Seed both senescent and non-senescent HDFs into 96-well plates at a density of 5,000 cells per well. Allow cells to attach overnight.

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

  • Treat the cells with the different concentrations of the compound for 48-72 hours.

  • Assess cell viability using a preferred cell viability assay according to the manufacturer's instructions.

  • Compare the viability of senescent versus non-senescent cells at each concentration. A senolytic compound will show a significant decrease in the viability of senescent cells compared to non-senescent cells.

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is for the qualitative and quantitative assessment of cellular senescence.

Materials:

  • Cells cultured on glass coverslips or in multi-well plates

  • PBS

  • Fixation Solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS

  • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂

Procedure:

  • Wash cells twice with PBS.

  • Fix cells with Fixation Solution for 10-15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add the Staining Solution to the cells.

  • Incubate the cells at 37°C without CO₂ for 12-24 hours. Protect from light.

  • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

  • For quantification, count the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of senescent cells.

Protocol 4: Assessment of Apoptosis Induction by Caspase-Glo 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis, to confirm that cell death is occurring via apoptosis.

Materials:

  • Senescent and non-senescent cells treated with this compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed senescent and non-senescent cells in a white-walled 96-well plate and treat with the compound as described in Protocol 2.

  • At the end of the treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation

The following tables can be used to structure and present the quantitative data obtained from the experiments.

Table 1: Cytotoxicity of this compound on Senescent and Non-senescent HDFs

Compound Concentration (µM)% Viability (Non-senescent HDFs)% Viability (Senescent HDFs)
Vehicle Control (DMSO)100100
0.1
1
10
25
50
100

Table 2: Apoptosis Induction by this compound

Compound Concentration (µM)Caspase-3/7 Activity (RLU) - Non-senescent HDFsCaspase-3/7 Activity (RLU) - Senescent HDFs
Vehicle Control (DMSO)
0.1
1
10
25
50
100

Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway for the action of this compound.

experimental_workflow cluster_induction Senescence Induction cluster_treatment Compound Treatment cluster_assays Senolytic & Senomorphic Assays HDFs Human Dermal Fibroblasts Doxo Doxorubicin Treatment HDFs->Doxo Senescent_HDFs Senescent HDFs Doxo->Senescent_HDFs Senescent_HDFs_treat Treat Senescent HDFs Senescent_HDFs->Senescent_HDFs_treat Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Compound->Senescent_HDFs_treat NonSenescent_HDFs_treat Treat Non-senescent HDFs Compound->NonSenescent_HDFs_treat Viability Cell Viability Assay Senescent_HDFs_treat->Viability Apoptosis Caspase-Glo 3/7 Assay Senescent_HDFs_treat->Apoptosis SASP SASP Analysis (ELISA/qPCR) Senescent_HDFs_treat->SASP NonSenescent_HDFs_treat->Viability NonSenescent_HDFs_treat->Apoptosis NonSenescent_HDFs Non-senescent HDFs NonSenescent_HDFs->NonSenescent_HDFs_treat

Caption: Experimental workflow for evaluating the senolytic potential of the compound.

hypothetical_pathway cluster_cell Senescent Cell Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol SCAPs Anti-apoptotic Pathways (e.g., Bcl-2 family) Compound->SCAPs Inhibition? Caspase9 Caspase-9 SCAPs->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical signaling pathway for the induction of apoptosis in senescent cells.

"potential therapeutic applications of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol"

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available scientific literature detailing the potential therapeutic applications, biological activity, or established experimental protocols for the compound 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol.

Initial investigations into the properties and potential uses of this compound have not yet yielded substantial data. A comprehensive search of existing research databases and scientific publications reveals that the compound is primarily available as a reference standard from various chemical suppliers. These suppliers explicitly state that the product is intended for research purposes only and is not for human, veterinary, or therapeutic use.[1][2]

At present, no quantitative data on its biological effects, such as IC50 or EC50 values, has been published. Consequently, there are no established experimental protocols or defined signaling pathways associated with this specific molecule in the available scientific literature.

It is important to note that while research into related compounds may exist, direct extrapolation of their properties to this compound would be scientifically unfounded without specific experimental validation. Therefore, any researchers, scientists, or drug development professionals interested in the therapeutic potential of this compound would be venturing into a novel area of investigation. Future research would need to focus on foundational in vitro and in vivo studies to determine its basic biological activities and safety profile before any potential therapeutic applications can be considered.

References

Troubleshooting & Optimization

"improving solubility of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol in DMSO"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a natural product classified as a coumarin.[1] Key properties are summarized in the table below.

Q2: Is this compound soluble in DMSO?

Yes, this compound is soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q3: My compound is not dissolving completely in DMSO. What could be the issue?

Several factors can affect the dissolution of a compound in DMSO. These include the purity and water content of the DMSO, the concentration of the solution, ambient temperature, and insufficient mixing.[2][3] It is crucial to use anhydrous, high-purity DMSO as it is highly hygroscopic and absorbed water can reduce its solvating power.[2][3]

Q4: The compound dissolved in DMSO, but it precipitated when I diluted it with my aqueous cell culture medium. How can I prevent this?

This is a common issue known as "salting out" that occurs with hydrophobic compounds.[2] To prevent precipitation, it is recommended to make serial dilutions of your concentrated DMSO stock solution in DMSO to achieve a lower concentration before the final dilution into the aqueous medium.[2][4] Additionally, adding the DMSO stock to the aqueous solution while gently vortexing can help with rapid dispersion and prevent precipitation.[5]

Q5: What is the maximum concentration of DMSO that is safe for my cell cultures?

The final concentration of DMSO in cell culture media should generally be kept below 0.5% to avoid cytotoxicity.[5] However, this tolerance can vary between different cell lines. It is always advisable to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting viability or behavior.[5]

Troubleshooting Guides

Guide 1: Compound Not Fully Dissolving in DMSO

If you observe visible solid particles or cloudiness in your DMSO solution, follow these troubleshooting steps:

Potential Cause Troubleshooting Step Expected Outcome
Low Quality or Wet DMSO Use a fresh, sealed bottle of anhydrous, high-purity DMSO.[2][5]The compound dissolves completely in the fresh, dry solvent.
Insufficient Mixing Vortex the solution vigorously for 2-5 minutes.[5]The additional agitation helps to break down and dissolve the solid particles.
Low Temperature Gently warm the solution in a 37°C water bath for 10-15 minutes.[2][5]Increased temperature can enhance the solubility of the compound.
Inadequate Agitation Place the vial in a bath sonicator for 15-30 minutes.[2][5]Ultrasonic waves provide high-energy agitation to facilitate dissolution.
Concentration Too High If the above steps fail, the solution may be supersaturated. Try preparing a more dilute solution.A clear solution is obtained at a lower concentration.
Guide 2: Precipitation Upon Dilution in Aqueous Media

If your compound precipitates out of solution when diluted with an aqueous buffer or cell culture medium, use the following guide:

Problem Recommended Action Detailed Steps
Precipitation during dilution Perform Serial Dilutions in DMSO: Prepare intermediate dilutions of your stock in 100% DMSO before the final dilution into the aqueous medium.[2][4]1. Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM). 2. Create an intermediate stock by diluting the high-concentration stock with 100% DMSO (e.g., to 5 mM). 3. Use the intermediate stock for the final dilution into your aqueous medium.
Optimize the Dilution Process: Ensure rapid and thorough mixing during the final dilution step.[5]1. Gently vortex or stir the aqueous medium while slowly adding the DMSO stock solution. 2. This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.
Use Solubilizing Agents (for in vivo applications): For animal studies, co-solvents or emulsifying agents can be used.[6][7]Common formulations may include DMSO mixed with Tween 80, PEG300, or corn oil.[6] Note: These are not suitable for in vitro cell culture.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 31456-63-0[1][8]
Molecular Formula C19H20O6[1][6]
Molecular Weight 344.36 g/mol [1][6]
Appearance Powder[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[6]

Table 2: Example Stock Solution Preparation

The following table provides the required volume of DMSO to prepare stock solutions of varying concentrations from different starting amounts of the compound.

Amount of Compound1 mM 5 mM 10 mM 50 mM
1 mg 2.9036 mL0.5807 mL0.2904 mL0.0581 mL
5 mg 14.518 mL2.9036 mL1.4518 mL0.2904 mL
10 mg 29.036 mL5.8072 mL2.9036 mL0.5807 mL
20 mg 58.072 mL11.6144 mL5.8072 mL1.1614 mL
25 mg 72.59 mL14.518 mL7.259 mL1.4518 mL

Experimental Protocols

Protocol 1: Standard Dissolution in DMSO
  • Preparation: Bring the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO to room temperature to prevent moisture condensation.[3]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 2-5 minutes.[5]

  • Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.[2][5]

  • Sonication (if necessary): If solid particles remain, place the vial in a water bath sonicator for 15-30 minutes.[5]

  • Gentle Warming (if necessary): If the compound is still not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Avoid excessive heat to prevent compound degradation.[2][5]

  • Final Inspection and Storage: Once the solution is clear, it can be aliquoted and stored at -20°C or -80°C, protected from light and moisture.[2][6]

Protocol 2: Serial Dilution for Aqueous Applications
  • Prepare High-Concentration Stock: Following Protocol 1, prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-50 mM).[5] Ensure it is fully dissolved.

  • Prepare Intermediate Dilutions (if necessary): If a large dilution factor is required, perform one or more serial dilutions in 100% DMSO.

  • Final Dilution: To prepare the working concentration for your experiment, add the DMSO stock solution (or the final intermediate dilution) directly to the aqueous medium (e.g., cell culture media).[4][5] It is critical to add the small volume of the DMSO stock to the larger volume of the aqueous medium while gently mixing to ensure rapid dispersion.[5]

Visualizations

G cluster_workflow Standard Dissolution Workflow A Start: Compound + Anhydrous DMSO B Vortex Vigorously (2-5 min) A->B C Visually Inspect Solution B->C D Is Solution Clear? C->D E Sonication (15-30 min) D->E No I End: Clear Stock Solution D->I Yes F Gentle Warming (37°C, 10-15 min) E->F G Visually Inspect Again F->G H Is Solution Clear? G->H H->I Yes J Consider Lower Concentration H->J No

Caption: Standard workflow for dissolving compounds in DMSO.

G cluster_troubleshooting Troubleshooting Precipitation in Aqueous Media A Start: Clear DMSO Stock Solution B Dilute in Aqueous Medium A->B C Precipitate Forms? B->C D End: Clear Working Solution C->D No E Prepare intermediate stock in 100% DMSO Use intermediate stock for final dilution C->E Yes F Add DMSO stock to aqueous medium (not the other way around) Gently vortex during addition C->F Yes G Re-attempt Dilution E->G F->G G->C

Caption: Troubleshooting precipitation during aqueous dilution.

References

"stability issues with 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while this guidance is based on the general chemical properties of coumarins and related natural products, specific stability data for this compound is limited. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, a pyranocoumarin, can be influenced by several factors, including:

  • pH: The lactone ring common to coumarins is susceptible to hydrolysis, particularly under alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photochemical degradation.[1][2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1][2]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents may participate in degradation reactions.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, coumarins can undergo degradation through several mechanisms.[3][4][5][6] A potential degradation pathway could involve the hydrolysis of the ester and lactone functionalities.

A This compound B Hydrolysis of Ester A->B Alkaline or Acidic Conditions C Hydrolysis of Lactone Ring A->C Alkaline pH D Oxidation A->D Presence of O2, Light Exposure E Degradation Product A (Loss of Senecioyl Group) B->E F Degradation Product B (Ring-Opened Product) C->F G Oxidized Degradation Products D->G

A potential degradation pathway for this compound.

Q3: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For sensitive applications, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon).

  • pH: Maintain the pH of the solution in the acidic to neutral range, if compatible with the experimental design.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound potency or inconsistent results over time. Degradation of the compound in solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Assess pH: Measure the pH of the solution. If it is alkaline, consider buffering the solution to a neutral or slightly acidic pH. 3. Prepare Fresh Solutions: Prepare fresh solutions before each experiment to minimize the impact of degradation.
Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Stress Testing: Perform forced degradation studies (e.g., exposure to high temperature, acid, base, and oxidizing agents) to identify potential degradation products. 2. LC-MS/MS Analysis: Use LC-MS/MS to characterize the unknown peaks and elucidate their structures. This can help in understanding the degradation pathway.
Precipitation of the compound from solution. Poor solubility or compound degradation leading to less soluble products.1. Solubility Assessment: Determine the solubility of the compound in the chosen solvent at the experimental concentration. 2. Co-solvent System: Consider using a co-solvent system to improve solubility. 3. Filtration: Filter the solution through a 0.22 µm filter before use to remove any particulates.

Illustrative Stability Data

The following table provides an example of how to present stability data for this compound. Please note that this data is for illustrative purposes only and is not based on experimental results for this specific compound.

Condition Time (hours) Remaining Compound (%)
pH 4.0 at 25°C 0100
2498
4896
pH 7.0 at 25°C 0100
2492
4885
pH 9.0 at 25°C 0100
2475
4858
25°C with Light Exposure 0100
2488
4879
40°C in the Dark 0100
2482
4867

Experimental Protocols

Protocol 1: General Stability Assessment Using HPLC

Objective: To evaluate the stability of this compound in a specific solvent under defined conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol, acetonitrile, DMSO)

  • Buffer solutions of desired pH

  • HPLC system with a suitable column (e.g., C18)

  • Amber vials

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with the desired buffer or solvent to the final experimental concentration.

  • Aliquot the solution into several amber vials.

  • Store the vials under the desired conditions (e.g., different temperatures, light exposure).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and analyze the sample by HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Calculate the percentage of the remaining compound relative to the initial time point (t=0).

A Prepare Stock Solution B Dilute to Final Concentration A->B C Aliquot into Vials B->C D Store under Test Conditions C->D E Sample at Time Points D->E F HPLC Analysis E->F G Quantify Peak Area F->G H Calculate % Remaining G->H

Workflow for general stability assessment using HPLC.
Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and understand the degradation pathways of this compound.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • LC-MS system

Procedure:

  • Acid Hydrolysis: Add HCl to the compound solution to achieve a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a set time.

  • Base Hydrolysis: Add NaOH to the compound solution to achieve a final concentration of 0.1 M. Incubate at room temperature for a set time.

  • Oxidation: Add H2O2 to the compound solution to achieve a final concentration of 3%. Incubate at room temperature for a set time.

  • Thermal Degradation: Incubate the compound solution at a high temperature (e.g., 80°C).

  • Photodegradation: Expose the compound solution to UV light.

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by LC-MS to identify and characterize the degradation products.

cluster_0 Stress Conditions A Acid Hydrolysis (0.1M HCl) G Neutralize (if needed) A->G B Base Hydrolysis (0.1M NaOH) B->G C Oxidation (3% H2O2) H LC-MS Analysis C->H D Thermal (80°C) D->H E Photodegradation (UV Light) E->H F Compound Solution F->A F->B F->C F->D F->E G->H I Identify Degradation Products H->I

Workflow for a forced degradation study.

References

"preventing degradation of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My sample of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is showing signs of degradation. What are the most likely causes?

A1: Based on its chemical structure, which contains a furanocoumarin core and a senecioyl ester group, the most probable causes of degradation are:

  • Photodegradation: Furanocoumarins are highly sensitive to UV and even visible light, which can induce photochemical reactions.[1][2][3][4]

  • Hydrolysis: The ester linkage of the senecioyl group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[5][6]

  • Oxidation: Exposure to air and light can lead to photooxidation of the furanocoumarin ring system.[1]

  • High Temperatures: Elevated temperatures can accelerate both hydrolysis and oxidative degradation.[7][8]

Q2: How can I prevent the degradation of my compound during storage?

A2: To minimize degradation during storage, we recommend the following precautions:

  • Light Protection: Store the compound in amber vials or wrap containers in aluminum foil to protect it from light.

  • Temperature Control: Store samples at low temperatures, such as 4°C or -20°C. For long-term storage, -80°C is preferable.

  • Inert Atmosphere: For highly sensitive samples or long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen.

  • pH Control: If in solution, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis of the ester group.

Q3: What are the best practices for handling this compound in the lab to ensure its stability?

A3: During experimental procedures, it is crucial to:

  • Minimize exposure to ambient light by working in a dimly lit area or using protective coverings for your experimental setup.

  • Use solvents that are free of peroxides and dissolved gases.

  • Avoid strongly acidic or basic conditions unless required by the experimental protocol.

  • Maintain low temperatures whenever possible, for example, by using ice baths.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector are the recommended methods for stability assessment.[9][10][11][12] These techniques can separate the parent compound from its degradation products and allow for their quantification.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound peak in HPLC analysis.

Possible Cause Troubleshooting Step
Photodegradation Repeat the experiment under low-light conditions. Use amber HPLC vials.
Hydrolysis in Solution Check the pH of your solvent. Adjust to a neutral pH if possible. Prepare fresh solutions before analysis.
Oxidative Degradation Degas your solvents before use. Consider adding a suitable antioxidant if it does not interfere with your experiment.
Thermal Degradation Ensure the sample is kept cool during preparation and in the autosampler.

Issue 2: Appearance of new, unknown peaks in the chromatogram.

Possible Cause Troubleshooting Step
Formation of Degradation Products Use a mass spectrometer detector to identify the molecular weights of the new peaks. This can help elucidate the degradation pathway. A common degradation product would be the hydrolyzed form of the molecule (9-Hydroxy-8,9-dihydrooroselol).
Contamination Analyze a blank (solvent only) to rule out contamination from the solvent or analytical system.

Quantitative Data on Stability of Related Compounds

The following table summarizes stability data for furanocoumarins from grapefruit juice, which can provide an indication of the potential stability profile of this compound.

CompoundConditionObservationReference
6',7'-dihydroxybergamottin and paradisin CStorage of grapefruit juice at 10°C for 2 hoursLoss of both compounds[7]
BergamottinHot-filled or room temperature storage of grapefruit juiceDecreased to a lesser extent compared to other furanocoumarins[7]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Sample Aliquoting: Aliquot the stock solution into several amber HPLC vials.

  • Stress Conditions: Expose the vials to different conditions:

    • Light: One set of vials exposed to ambient lab light, another to direct sunlight or a UV lamp.

    • Temperature: Store vials at different temperatures (e.g., 4°C, room temperature, 40°C).

    • pH: Adjust the pH of the solution in different vials to acidic (e.g., pH 3), neutral (pH 7), and basic (e.g., pH 9) conditions.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition for analysis.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS.

  • Data Evaluation: Quantify the peak area of the parent compound at each time point to determine the rate of degradation under each condition.

Protocol 2: Analysis of Furanocoumarins using UPLC-MS/MS (Adapted from[11][13])

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

  • Detection: Mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific detection of the parent compound and potential degradation products.

  • Sample Preparation: Samples from the stability study can be diluted with the initial mobile phase before injection. For complex matrices, a solid-phase extraction (SPE) or QuEChERS method may be necessary.[10][13]

Visualizations

degradation_pathway compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol hydrolyzed 9-Hydroxy-8,9-dihydrooroselol + Senecioic Acid compound->hydrolyzed Hydrolysis (H₂O, H⁺/OH⁻) photo_oxidized Photo-oxidized Products compound->photo_oxidized Photo-oxidation (Light, O₂) photodimerized Photodimerized Products compound->photodimerized Photodimerization (UV Light)

Caption: Potential degradation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution aliquot Aliquot Samples prep->aliquot light Light Exposure temp Temperature ph pH Adjustment hplc HPLC / LC-MS Analysis (at time points) light->hplc temp->hplc ph->hplc data Data Evaluation hplc->data

Caption: Stability testing workflow.

troubleshooting_logic start Degradation Observed check_light Minimize Light Exposure? start->check_light check_ph Control pH? check_light->check_ph Yes stable Compound Stable check_light->stable No check_temp Control Temperature? check_ph->check_temp Yes check_ph->stable No check_o2 Inert Atmosphere? check_temp->check_o2 Yes check_temp->stable No check_o2->stable Yes check_o2->stable No

Caption: Troubleshooting degradation issues.

References

Technical Support Center: Synthesis and Modification of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol (Praeruptorin A)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, commonly known as Praeruptorin A. The information focuses on the extraction from its natural source, Peucedanum praeruptorum Dunn, and subsequent semi-synthetic modifications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a type of angular pyranocoumarin (B1669404). It is more commonly referred to in scientific literature as Praeruptorin A.

Q2: What is the primary source of Praeruptorin A?

A2: The primary natural source of Praeruptorin A is the root of the plant Peucedanum praeruptorum Dunn.[1][2][3] This plant is used in traditional Chinese medicine.[1][4]

Q3: What are the known biological activities of Praeruptorin A?

A3: Praeruptorin A exhibits a range of pharmacological activities, including anti-inflammatory and antitumor effects.[1][2] It has also been studied for its potential as a calcium channel blocker and for its relaxant effects on vascular tissues.[3][5]

Q4: What are the basic chemical properties of Praeruptorin A?

A4: Praeruptorin A is a member of the coumarin (B35378) family of compounds.[6] Its molecular formula is C₂₁H₂₂O₇ and it has a molecular weight of approximately 386.4 g/mol .[6][7]

Troubleshooting Guide

Section 1: Extraction and Purification of Praeruptorin A from Peucedanum praeruptorum Dunn

Q: I am experiencing a low yield of Praeruptorin A from my extraction process. What are some potential causes and solutions?

A: Low yields can stem from several factors related to the plant material, extraction solvent, and procedure.

  • Plant Material Quality: The concentration of Praeruptorin A can vary depending on the harvest time and storage conditions of the Peucedanum praeruptorum roots.[8] Ensure you are using high-quality, properly identified plant material.

  • Solvent Choice: Methanol (B129727) is commonly used for the initial extraction.[2] If your yield is low, consider optimizing the solvent system. A subsequent fractionation using solvents of varying polarity, such as ethyl acetate (B1210297) and n-butanol, can help isolate the pyranocoumarin fraction.[2]

  • Extraction Technique: Ensure adequate grinding of the root material to increase the surface area for solvent penetration. Sonication or reflux extraction methods can also improve efficiency, but care must be taken to avoid degradation of the compound with excessive heat.

Q: My purified Praeruptorin A shows impurities in NMR and HPLC analysis. What are common co-extracted compounds and how can I improve purity?

A: The roots of Peucedanum praeruptorum contain a diverse range of phytochemicals that can be co-extracted.

  • Common Impurities: Other coumarins (simple coumarins, furanocoumarins), sterols, and organic acids are often present.[1][9] Praeruptorin B and E are structurally similar compounds that are frequently co-isolated.[2]

  • Purification Strategy: Bioassay-guided isolation is an effective method.[2] For purification, column chromatography is typically employed. A multi-step chromatographic approach using different stationary phases (e.g., silica (B1680970) gel followed by preparative HPLC with a chiral column) can be effective in separating closely related coumarins.[5]

Section 2: Semi-Synthesis of Praeruptorin A Derivatives

Q: I am attempting a basic hydrolysis of Praeruptorin A as a starting point for derivatization, but the reaction is not proceeding to completion or is producing unexpected side products. What should I check?

A: Basic hydrolysis is a key step for creating a diol intermediate for further acylation.

  • Reaction Conditions: Ensure the basic hydrolysis conditions are appropriate. The choice of base and reaction time are critical. Incomplete reactions may require a stronger base or longer reaction time, but harsh conditions can lead to degradation of the coumarin core.

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) or HPLC to monitor the progress of the reaction and identify the formation of the hydrolyzed product and any side products.

  • Side Products: Unwanted side reactions could include the opening of the lactone ring of the coumarin under harsh basic conditions. Careful control of pH and temperature is crucial.

Q: My acylation reaction to create new derivatives of the hydrolyzed Praeruptorin A is inefficient. What can I do to improve the yield?

A: The efficiency of the acylation step depends on the coupling agents and reaction conditions.

  • Activating Agents: Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a common method for acylating the hydroxyl groups with various acids.[3] Ensure these reagents are fresh and used in the correct stoichiometric amounts.

  • Solvent: Anhydrous dichloromethane (B109758) is a suitable solvent for this type of reaction.[3] Ensure the solvent is dry, as water can quench the activated acylating agent.

  • Alternative Methods: If DCC/DMAP is not effective, consider using acyl chlorides with a mild base like pyridine (B92270) in an improved Schotten-Baumann reaction.[3]

Experimental Protocols and Data

Protocol 1: Bioassay-Guided Extraction and Isolation of Praeruptorin A

This protocol is a generalized procedure based on methodologies for isolating bioactive compounds from Peucedanum praeruptorum.

  • Extraction: The dried and powdered roots of Peucedanum praeruptorum are extracted with methanol at room temperature.

  • Fractionation: The resulting methanol extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with ethyl acetate and n-butanol.[2]

  • Bioassay: The different fractions are tested for the desired biological activity (e.g., anti-inflammatory effects by measuring nitric oxide production in stimulated cells).[2]

  • Isolation: The most active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to yield crude fractions of the target compounds.

  • Purification: The crude fractions containing Praeruptorin A are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[5] Purity is confirmed by analytical HPLC, NMR, and mass spectrometry.[2]

Protocol 2: Semi-Synthesis of Praeruptorin A Derivatives

This protocol outlines a general approach for the semi-synthesis of new derivatives from (+)-Praeruptorin A.[3]

  • Basic Hydrolysis: (+)-Praeruptorin A is subjected to basic hydrolysis to yield the corresponding diol intermediate.

  • Acylation using DCC/DMAP:

    • The hydrolyzed product is dissolved in anhydrous dichloromethane.

    • The desired carboxylic acid, DCC (as a dehydrant), and a catalytic amount of DMAP are added to the solution.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction is worked up and the product is purified by chromatography.

  • Acylation using Acyl Chlorides:

    • The hydrolyzed product is dissolved in anhydrous dichloromethane containing a small amount of pyridine.

    • The respective acyl chloride is added dropwise at a controlled temperature.

    • The reaction is monitored by TLC, and upon completion, it is quenched and the product is extracted and purified.

Data Summary: Phytochemicals from Peucedanum praeruptorum Dunn

The following table summarizes the major classes of compounds that have been isolated from Peucedanum praeruptorum Dunn.

Compound ClassExamplesReference
Angular PyranocoumarinsPraeruptorin A, Praeruptorin B, Praeruptorin E[1][2]
Linear FuranocoumarinsBergapten, Isoimperatorin[9]
Simple CoumarinsScopoletin, Umbelliferone[1][9]
Other CompoundsSterols, Organic Acids, Ketones[1]

Visualizations

Experimental Workflow: From Plant to Derivative

Plant Peucedanum praeruptorum (Dried Roots) Extraction Methanol Extraction Plant->Extraction Fractionation Solvent Partitioning (EtOAc, n-BuOH, H2O) Extraction->Fractionation ColumnChrom Silica Gel Column Chromatography Fractionation->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PraeruptorinA Pure (+)-Praeruptorin A PrepHPLC->PraeruptorinA Hydrolysis Basic Hydrolysis PraeruptorinA->Hydrolysis Diol Diol Intermediate Hydrolysis->Diol Acylation Acylation (DCC/DMAP or Acyl Chloride) Diol->Acylation Derivatives Novel Praeruptorin A Derivatives Acylation->Derivatives

Caption: Workflow for isolation of Praeruptorin A and its semi-synthetic modification.

References

Technical Support Center: Optimizing Reaction Conditions for 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of reaction conditions for 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, an angular pyranocoumarin (B1669404).

Troubleshooting Guide

Low product yield and the formation of side products are common challenges in the synthesis of pyranocoumarins. This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: Excessively high temperatures can lead to decomposition, while low temperatures may result in an incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
Inefficient Catalyst: The choice and amount of catalyst are crucial for reaction efficiency.Experiment with different catalysts, such as acidic or basic catalysts, and optimize the catalyst loading. For similar syntheses, 10-20 mol% of the catalyst has been found to be optimal.
Poor Quality Starting Materials: Impurities in reactants or solvents can inhibit the reaction or lead to side reactions.Ensure all starting materials and solvents are of high purity.
Formation of Significant Side Products Incorrect Reaction Sequence: In multicomponent reactions, the initial condensation step is critical.Ensure the reaction between the aldehyde and the active methylene (B1212753) compound proceeds efficiently before subsequent reaction steps.
Prolonged Reaction Time: Extended reaction times can promote the formation of undesired side products.Monitor the reaction progress closely with TLC and stop the reaction once the starting material is consumed.
Difficulty in Product Purification Presence of Unreacted Starting Materials: This can complicate the purification process.Optimize reaction conditions to ensure complete conversion of starting materials.
Catalyst Residue: The catalyst used in the reaction may interfere with purification.If a heterogeneous catalyst is used, it can be removed by filtration. For homogeneous catalysts, an appropriate work-up procedure should be employed.
Closely Related Side Products: The similar polarity of side products to the desired product can make separation challenging.Employ advanced purification techniques such as preparative HPLC or use a different column chromatography stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing the pyranocoumarin core?

A1: A common method for synthesizing the pyranocoumarin scaffold is through a multicomponent reaction (MCR). This often involves the reaction of a hydroxycoumarin with an α,β-unsaturated aldehyde or ketone. Another approach is the Claisen rearrangement of propargyloxycoumarins followed by cyclization.[1][2]

Q2: How can I introduce the O-senecioyl group?

A2: The O-senecioyl group is an ester. It can be introduced by reacting the hydroxyl group of the pyranocoumarin precursor with senecioyl chloride or senecioic acid in the presence of a suitable coupling agent (e.g., DCC/DMAP) and a base. Optimization of this esterification step is crucial for good yields.

Q3: What are the key parameters to optimize for the esterification reaction?

A3: Key parameters for optimizing the esterification reaction include the choice of coupling reagent, solvent, temperature, and reaction time. For challenging esterifications, using a more active coupling reagent or increasing the temperature might improve the yield.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended.

Q5: Are there any known biological activities for this compound or related pyranocoumarins?

A5: Pyranocoumarins as a class exhibit a wide range of biological activities, including anti-inflammatory, anticancer, anti-HIV, and neuroprotective effects.[1] Some pyranocoumarins have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3]

Experimental Protocols

Step 1: Synthesis of the 9-hydroxy-8,9-dihydrooroselol core

This step would likely involve a reaction to form the pyran ring. A possible approach is the reaction of a suitable hydroxycoumarin precursor with an appropriate three-carbon synthon.

  • Reactants:

    • Hydroxycoumarin derivative (1.0 mmol)

    • α,β-unsaturated aldehyde or ketone (1.2 mmol)

    • Catalyst (e.g., piperidine, 20 mol%)

  • Solvent: Ethanol or Toluene

  • Procedure:

    • Dissolve the hydroxycoumarin and the catalyst in the chosen solvent in a round-bottom flask.

    • Add the α,β-unsaturated aldehyde or ketone dropwise at room temperature.

    • Stir the reaction mixture at a specified temperature (e.g., reflux) and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Esterification to yield this compound

  • Reactants:

    • 9-hydroxy-8,9-dihydrooroselol (1.0 mmol)

    • Senecioyl chloride or senecioic acid (1.5 mmol)

    • Coupling agent (if using senecioic acid, e.g., DCC, 1.5 mmol)

    • Base (e.g., pyridine (B92270) or triethylamine, 2.0 mmol)

    • Catalyst (e.g., DMAP, 0.1 mmol)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the 9-hydroxy-8,9-dihydrooroselol and the base in the solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • If using senecioyl chloride, add it dropwise to the mixture. If using senecioic acid, add the acid and the coupling agent.

    • Add the catalytic amount of DMAP.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyran Ring Formation cluster_step2 Step 2: Esterification start Start Materials: Hydroxycoumarin α,β-unsaturated aldehyde/ketone react Reaction: Solvent, Catalyst Heat start->react workup1 Work-up & Purification: Solvent Removal Column Chromatography react->workup1 intermediate Intermediate: 9-hydroxy-8,9-dihydrooroselol workup1->intermediate ester_react Reaction: Senecioyl chloride/acid Base, Coupling Agent intermediate->ester_react workup2 Work-up & Purification: Quenching, Extraction Column Chromatography ester_react->workup2 product Final Product: This compound workup2->product

Caption: General experimental workflow for the synthesis of this compound.

signaling_pathway cluster_pathway Inhibition of Inflammatory Signaling by Pyranocoumarins LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Pro-inflammatory Cytokines & Mediators MAPK->Inflammation NFkB->Inflammation Pyranocoumarin Pyranocoumarin (e.g., 9-Hydroxy-O-senecioyl -8,9-dihydrooroselol) Pyranocoumarin->MAPK inhibits Pyranocoumarin->NFkB inhibits

Caption: Potential anti-inflammatory signaling pathway inhibited by pyranocoumarins.

References

Technical Support Center: Purification of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from its natural source?

A1: The initial extraction of this compound, a coumarin (B35378) derivative, typically involves the use of organic solvents. A common method is maceration or Soxhlet extraction of the dried and powdered plant material with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) to extract the target compound.

Q2: I am observing a low yield of the target compound after the initial extraction. What could be the cause?

A2: Low yield during initial extraction can be attributed to several factors:

  • Incomplete Extraction: The solvent and plant material may not have been in contact for a sufficient duration, or the solvent polarity may not be optimal for extracting the target molecule.

  • Compound Degradation: this compound may be susceptible to degradation by heat or pH changes during extraction. Ensure the extraction process is carried out at a controlled temperature and avoid strongly acidic or basic conditions.

  • Suboptimal Plant Material: The concentration of the compound can vary depending on the age, part, and collection time of the plant material.

Q3: My preliminary purification by column chromatography is resulting in poor separation. What can I do to improve this?

A3: Poor separation during column chromatography is a common challenge. To improve resolution, consider the following:

  • Stationary Phase: Silica (B1680970) gel is a common choice, but if co-eluting impurities are an issue, consider using a different stationary phase such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Mobile Phase Optimization: A systematic approach to optimizing the solvent system is crucial. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). Thin Layer Chromatography (TLC) can be used to quickly screen for the optimal solvent system that provides the best separation between your target compound and impurities.

  • Sample Loading: Overloading the column can lead to broad peaks and poor separation. Ensure the sample is concentrated and loaded onto the column in a narrow band.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad peaks during HPLC analysis Column overloadingReduce the injection volume or the concentration of the sample.
Inappropriate mobile phaseOptimize the mobile phase composition and gradient. Ensure the mobile phase is properly degassed.
Column degradationUse a guard column and ensure the mobile phase pH is within the stable range for the column. If necessary, replace the column.
Presence of a persistent impurity co-eluting with the target compound Similar polarity of the impurity and target compoundTry an alternative chromatographic technique. If using normal-phase chromatography, consider switching to reverse-phase or employing preparative HPLC with a different column chemistry.
Isomeric impurityIsomers can be particularly challenging to separate. High-resolution preparative HPLC with a long column and a shallow gradient may be required. Chiral chromatography may be necessary if the impurity is a stereoisomer.
Degradation of the compound during purification Sensitivity to light or airProtect the sample from light by using amber vials and minimize exposure to air. Work under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Temperature instabilityPerform purification steps at reduced temperatures (e.g., in a cold room or using jacketed columns).
pH instabilityBuffer the mobile phase to a pH where the compound is known to be stable.

Experimental Protocols

Illustrative Protocol for Purification of this compound

  • Extraction:

    • Macerate 100 g of dried, powdered plant material with 500 mL of hexane for 24 hours to remove non-polar compounds.

    • Filter the plant material and subsequently extract it with 500 mL of ethyl acetate for 48 hours.

    • Concentrate the ethyl acetate extract under reduced pressure to yield the crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 230-400 mesh) in a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC to identify those containing the target compound.

    • Combine the pure fractions and evaporate the solvent.

  • Preparative HPLC:

    • Further purify the enriched fraction using a preparative HPLC system with a C18 column.

    • Use a mobile phase of acetonitrile (B52724) and water with a suitable gradient.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the pure compound.

Visualizations

PurificationWorkflow PlantMaterial Dried Plant Material Extraction Solvent Extraction (Hexane, then Ethyl Acetate) PlantMaterial->Extraction CrudeExtract Crude Ethyl Acetate Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography EnrichedFraction Enriched Fraction ColumnChromatography->EnrichedFraction PrepHPLC Preparative HPLC (C18 Column) EnrichedFraction->PrepHPLC PureCompound Pure 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol PrepHPLC->PureCompound

Caption: A generalized workflow for the purification of this compound.

TroubleshootingLogic Problem Purification Problem (e.g., Low Purity) CheckPurity Assess Purity (TLC, HPLC, NMR) Problem->CheckPurity IdentifyIssue Identify Potential Cause CheckPurity->IdentifyIssue Coelution Co-eluting Impurity IdentifyIssue->Coelution Similar Polarity Degradation Compound Degradation IdentifyIssue->Degradation Instability OptimizeChromatography Optimize Chromatography (Solvent, Stationary Phase) Coelution->OptimizeChromatography ModifyConditions Modify Conditions (Temp, pH, Light) Degradation->ModifyConditions Reassess Re-assess Purity OptimizeChromatography->Reassess ModifyConditions->Reassess Success Purity Improved Reassess->Success Yes Failure Issue Persists Reassess->Failure No

Caption: A logical flowchart for troubleshooting purification issues.

Technical Support Center: 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. The information is presented in a question-and-answer format to directly address common issues encountered during extraction, purification, analysis, and biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources and challenges in the extraction of this compound?

This compound is an angular-type pyranocoumarin (B1669404) commonly isolated from the roots of plants from the Peucedanum genus, such as Peucedanum praeruptorum Dunn.[1] A primary challenge during extraction is the potential for isomerization and degradation of the compound, as coumarins can be sensitive to alkaline conditions, which may lead to the opening of the lactone ring.[2] The presence of multiple, structurally similar coumarins in the plant material also complicates the isolation and purification process.[2][3]

Q2: What are the typical solvents and methods for extracting angular pyranocoumarins?

Angular pyranocoumarins are typically extracted using solvents of varying polarities. Common choices include ethanol, methanol, ethyl acetate, and dichloromethane.[2] High-performance countercurrent chromatography (HPCCC) has been shown to be an efficient and rapid method for the isolation of coumarins from Peucedanum species.[2]

Troubleshooting Guides

Extraction and Purification
IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Target Compound Incomplete extraction from plant material.Optimize extraction parameters such as solvent-to-solid ratio, temperature, and extraction time. Consider using techniques like ultrasound-assisted extraction to improve efficiency.
Degradation of the compound during extraction.Avoid high temperatures and strongly alkaline conditions. Work quickly and under subdued light if the compound is found to be light-sensitive.
Co-extraction of interfering compounds.Employ a multi-step extraction or fractionation strategy using solvents of different polarities to selectively extract the target compound.
Purity Issues after Column Chromatography Co-elution of structurally similar compounds.Utilize a combination of different stationary phases (e.g., silica (B1680970) gel, Sephadex LH-20, ODS) for sequential chromatographic steps.[3] Consider using chiral chromatography for enantiomeric separation if applicable.[3]
Tailing peaks during chromatography.Ensure proper packing of the column. Optimize the mobile phase composition and pH.
HPLC Analysis
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the gradient elution profile, including the organic solvent (e.g., acetonitrile, methanol) and the aqueous phase modifier (e.g., formic acid, trifluoroacetic acid).
Column degradation or contamination.Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent. If resolution does not improve, replace the column.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing. Degas the mobile phase to prevent bubble formation.
Pump malfunction.Check for leaks and ensure the pump is delivering a consistent flow rate.
Ghost Peaks or Baseline Noise Contaminated mobile phase or injector.Use HPLC-grade solvents and freshly prepared mobile phase. Clean the injector port and syringe.
Sample carryover.Implement a needle wash step between injections.
Biological Assays (Anti-inflammatory)
IssuePossible Cause(s)Recommended Solution(s)
High Variability in Assay Results Inconsistent cell seeding density or cell health.Ensure consistent cell counting and seeding procedures. Regularly check cell viability using methods like the MTT assay.
Instability of the compound in the culture medium.Prepare fresh stock solutions of the compound for each experiment. Assess the stability of the compound in the assay medium over the experiment's duration.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Unexpected Cytotoxicity High concentration of the compound or solvent.Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below cytotoxic levels (typically <0.1%).

Experimental Protocols

Protocol 1: Chiral LC-MS Guided Isolation of Angular-Type Pyranocoumarins

This protocol is adapted from a study on the isolation of angular-type pyranocoumarins from Peucedani Radix.[3]

  • Extraction: The powdered plant material is extracted with a suitable solvent (e.g., ethyl acetate).

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, followed by fractionation on ODS and Sephadex LH-20 columns.

  • Chiral Separation: Fractions containing the target compounds are further purified using achiral and/or chiral semi-preparative HPLC.

  • Structure Elucidation: The structures of the isolated compounds are identified using spectroscopic methods, including 1H and 13C NMR.[3]

Protocol 2: Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition)

This protocol describes a common method to evaluate the anti-inflammatory effects of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Extraction and Isolation Workflow Plant Material Plant Material Crude Extract Crude Extract Fractionation Fractionation Purified Compound Purified Compound

G

References

Technical Support Center: Enhancing the Bioavailability of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound, a naturally occurring coumarin (B35378), stem from its physicochemical properties. Like many complex natural products, it is presumed to have low aqueous solubility, which is a critical barrier to its dissolution in the gastrointestinal tract and subsequent absorption.[1][2][3] Furthermore, it may be susceptible to first-pass metabolism in the liver, where the drug is metabolized before it can reach systemic circulation, thereby reducing its overall bioavailability.[1]

Q2: What are the initial steps to consider when formulating this compound for in vivo studies?

A2: Given its solubility in organic solvents like DMSO, Chloroform, and Acetone, the initial formulation strategy would involve dissolving the compound in a minimal amount of a biocompatible solvent and then creating a suspension or emulsion for oral administration.[4] Common oral formulation strategies for compounds with low water solubility include suspending the compound in vehicles like 0.5% carboxymethyl cellulose (B213188) or creating solutions with co-solvents such as PEG400.[5] For injection formulations, a common approach is to use a mixture of DMSO and a carrier oil like corn oil.[5]

Q3: Which formulation strategies have the highest potential for significantly enhancing the bioavailability of this compound?

A3: Advanced formulation strategies that address the poor solubility of hydrophobic compounds are most likely to yield significant improvements in bioavailability. These include:

  • Nanoformulations: Encapsulating the compound in nanocarriers like liposomes, nanoparticles, or nanoemulsions can enhance solubility, protect it from degradation, and improve absorption.[6]

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can increase its dissolution rate.[6][7]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the hydrophobic molecule, increasing its aqueous solubility.[6]

  • Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[7][8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Low aqueous solubility and poor dissolution rate. The hydrophobic nature of the coumarin compound.[3]1. Particle Size Reduction: Employ micronization or nanonization techniques. 2. Formulation with Excipients: Utilize surfactants, co-solvents, or create solid dispersions.[7][9][10] 3. Complexation: Use cyclodextrins to form inclusion complexes.
Inconsistent results in animal studies. Variability in the formulation, leading to inconsistent drug release. Physiological differences in test subjects.1. Optimize Formulation: Ensure the formulation is homogenous and stable. 2. Increase Sample Size: A larger group of animals can help to account for biological variability. 3. Standardize Procedures: Maintain consistency in dosing and sample collection times.
Suspected rapid metabolism (First-Pass Effect). High metabolic activity of liver enzymes on the compound.[1]1. Co-administration with Inhibitors: Use known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this can be complex.[2] 2. Alternative Routes of Administration: Consider parenteral routes (e.g., intravenous) to bypass the liver, if feasible for the experimental goals.
Formulation instability (e.g., aggregation, precipitation). Incompatible excipients or improper storage conditions.1. Pre-formulation Studies: Conduct compatibility studies with all excipients. 2. Optimize Storage: Store the formulation under appropriate conditions (e.g., protected from light, controlled temperature).

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension using High-Pressure Homogenization
  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of this compound in a 5% (w/v) aqueous solution of a stabilizer (e.g., Poloxamer 188 or Tween 80).

    • Stir the mixture at 500-1000 rpm for 2 hours to ensure complete wetting of the compound.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Homogenize at 1500 bar for 20-30 cycles.

    • Monitor the particle size distribution using a dynamic light scattering (DLS) instrument after every 5 cycles until the desired particle size (typically < 200 nm) is achieved.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final nanosuspension.

    • Determine the drug content using a validated HPLC method.

Protocol 2: Formulation of a Solid Dispersion using the Solvent Evaporation Method
  • Solvent Preparation:

    • Dissolve this compound and a carrier polymer (e.g., PVP K30 or HPMC) in a 1:4 ratio (drug to polymer) in a suitable volatile solvent (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Final Processing:

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion and pulverize it into a fine powder.

  • Characterization:

    • Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

    • Conduct in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation A Nano-suspension D Solubility & Dissolution A->D E Particle Size Analysis A->E B Solid Dispersion B->D F Physical State (DSC/XRD) B->F C Lipid-Based Carrier C->D C->E G Pharmacokinetic Study D->G E->G F->G H Bioavailability Assessment G->H

Caption: Experimental workflow for enhancing bioavailability.

troubleshooting_logic A Low Bioavailability Observed B Assess Solubility & Dissolution Rate A->B C Poor B->C Issue Found D Adequate B->D No Issue E Enhance Solubility: - Micronization - Solid Dispersion - Nanoformulation C->E F Investigate Permeability & First-Pass Metabolism D->F G Low Permeability F->G Permeability Issue H High First-Pass Metabolism F->H Metabolism Issue I Use Permeation Enhancers G->I J Co-administer with Enzyme Inhibitors H->J

Caption: Troubleshooting logic for low bioavailability.

References

Technical Support Center: 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analysis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Solution(s)
No Peak or Low Peak Intensity 1. Incorrect Wavelength: The detector is not set to the optimal wavelength for the analyte. 2. Sample Degradation: The analyte has degraded due to improper storage or handling.[1] 3. Low Sample Concentration: The concentration of the analyte in the sample is below the limit of detection. 4. Injection Issue: The autosampler or manual injector is not functioning correctly.1. Set Wavelength to 280 nm: Based on typical coumarin (B35378) UV absorbance, ensure the detector is set to 280 nm.[2] 2. Proper Sample Handling: Store stock solutions at -20°C for long-term storage and prepare fresh working solutions daily. Avoid prolonged exposure to light and high temperatures.[1] 3. Concentrate Sample: If the concentration is too low, consider concentrating the sample extract using solid-phase extraction (SPE). 4. Check Injection System: Inspect the injector for any leaks or blockages. Ensure the correct injection volume is being used.
Peak Tailing 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: Analyte interacting with active sites on the column packing material. 3. Column Degradation: The column performance has deteriorated over time.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Mobile Phase Modifier: Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) at 0.1%, to the mobile phase to reduce secondary interactions. 3. Replace Column: If the column is old or has been used extensively, replace it with a new one.
Peak Fronting 1. Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated. 2. Incompatible Sample Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase.1. Dilute Sample: Dilute the sample with the initial mobile phase. 2. Solvent Matching: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Shifting Retention Times 1. Inconsistent Mobile Phase Composition: The composition of the mobile phase is not consistent between runs. 2. Fluctuating Column Temperature: The temperature of the column is not stable. 3. Pump Malfunction: The HPLC pump is not delivering a consistent flow rate.1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature using a column oven. 3. Pump Maintenance: Check the pump for leaks and ensure the seals and check valves are in good condition.
High Backpressure 1. Column Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit. 2. System Blockage: A blockage in the tubing, injector, or guard column. 3. Precipitated Buffer: Buffer from the mobile phase has precipitated in the system.1. Use a Guard Column: A guard column will protect the analytical column from particulates. 2. Systematic Check: Disconnect components one by one, starting from the detector and moving backward, to identify the source of the blockage. 3. Filter Mobile Phase: Filter all mobile phases through a 0.45 µm filter before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound standard?

A1: The solid powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare fresh working solutions daily.[1]

Q2: What is the best solvent for dissolving the this compound standard?

A2: The compound is soluble in solvents such as DMSO, Chloroform, Dichloromethane, and Ethyl Acetate. For HPLC analysis, it is best to dissolve the standard in the mobile phase or a solvent compatible with the mobile phase, such as methanol (B129727) or acetonitrile.

Q3: How should I prepare a plant extract for analysis of this compound?

A3: A common method is ultrasound-assisted extraction. For example, powdered plant material can be extracted with a methanol/water mixture (e.g., 80:20 v/v) in an ultrasonic bath. The resulting extract should then be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[3] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[4][5]

Q4: What type of HPLC column is suitable for this analysis?

A4: A reversed-phase C18 or C8 column is recommended for the separation of coumarins.[2][4] A typical column dimension would be 4.6 mm x 250 mm with a 5 µm particle size.

Q5: What is the optimal detection wavelength for this compound?

Experimental Protocols

Preparation of Standard Stock and Working Solutions
Parameter Value
Standard This compound
Stock Solution Concentration 1 mg/mL in Methanol
Storage of Stock Solution -20°C
Working Standard Concentrations 1, 5, 10, 25, 50, 100 µg/mL
Diluent for Working Standards Mobile Phase A

Method:

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Prepare a series of working standards by serial dilution of the stock solution with Mobile Phase A.

Sample Preparation: Ultrasound-Assisted Extraction
Parameter Value
Sample Dried and powdered plant material
Extraction Solvent Methanol:Water (80:20, v/v)
Sample to Solvent Ratio 1:10 (w/v)
Extraction Time 30 minutes
Extraction Method Sonication in an ultrasonic water bath

Method:

  • Weigh 1 g of the powdered plant material into a suitable flask.

  • Add 10 mL of the extraction solvent.

  • Place the flask in an ultrasonic water bath and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method for Quantification
Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start sample_prep Plant Sample Extraction (Ultrasound-Assisted) start->sample_prep standard_prep Standard Stock & Working Solution Preparation start->standard_prep hplc_injection Inject into HPLC sample_prep->hplc_injection standard_prep->hplc_injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection UV Detection (280 nm) chromatography->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification (External Standard Method) peak_integration->quantification end End quantification->end

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_tree problem Problem: No or Low Peak check_wavelength Is detector at 280 nm? problem->check_wavelength check_injection Is injector working? check_wavelength->check_injection Yes solution_wavelength Solution: Set wavelength to 280 nm check_wavelength->solution_wavelength No check_concentration Is sample concentration sufficient? check_injection->check_concentration Yes solution_injection Solution: Check injector for leaks/blockages check_injection->solution_injection No check_degradation Are samples properly stored? check_concentration->check_degradation Yes solution_concentration Solution: Concentrate sample or inject larger volume check_concentration->solution_concentration No solution_degradation Solution: Prepare fresh samples/standards check_degradation->solution_degradation No end Problem Resolved check_degradation->end Yes solution_wavelength->end solution_injection->end solution_concentration->end solution_degradation->end

Caption: Troubleshooting decision tree for "No or Low Peak" issue in HPLC analysis.

References

Validation & Comparative

Validating the Biological Target of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of a novel compound, using 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol as a hypothetical candidate. Due to the limited publicly available data on the specific biological targets of this compound, we will explore the validation process against two distinct and well-established drug targets: Signal Transducer and Activator of Transcription 3 (STAT3) and Xanthine (B1682287) Oxidase (XO) . This comparative approach will provide the necessary experimental workflows, data interpretation, and visualization tools to guide researchers in their own target validation studies.

Hypothetical Inhibitory Activity

For the purpose of this guide, we will assume that preliminary high-throughput screening has identified this compound (referred to as Compound H ) as a potential inhibitor of both STAT3 and Xanthine Oxidase. The following sections will detail the experimental procedures to validate these initial findings and compare its performance against known inhibitors.

Target 1: STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that has been implicated in various cancers, making it an attractive therapeutic target.[1][2][3] The validation of a potential STAT3 inhibitor typically involves a cascade of in vitro and cell-based assays.[3][4]

Comparative Performance of STAT3 Inhibitors

The following table summarizes the hypothetical inhibitory activity of Compound H against known STAT3 inhibitors.

CompoundIC50 (µM) - STAT3-DNA Binding ELISAEC50 (µM) - Cell-Based Reporter Assay
Compound H (Hypothetical) 5.2 12.8
Stattic4.2[4]5.1
S3I-201866.8
Niclosamide0.7[4]0.19[4]
Experimental Protocols for STAT3 Target Validation

This assay is designed to quantify the direct inhibition of STAT3 binding to its DNA consensus sequence.

  • Principle: A 96-well plate is coated with an oligonucleotide containing the STAT3 consensus binding site. Recombinant STAT3 protein is incubated with the test compound, and the mixture is then added to the wells. The amount of STAT3 bound to the DNA is detected using a primary antibody against STAT3 and a secondary antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

  • Protocol:

    • Coat a 96-well plate with a biotinylated STAT3 DNA probe.

    • Incubate recombinant STAT3 protein with varying concentrations of Compound H or control inhibitors.

    • Add the protein-compound mixture to the coated wells and incubate.

    • Wash the wells to remove unbound protein.

    • Add a primary antibody specific for STAT3, followed by an HRP-conjugated secondary antibody.

    • Add TMB substrate and measure the absorbance at 450 nm.

    • Calculate the IC50 value from the dose-response curve.

This cell-based assay measures the inhibition of STAT3 transcriptional activity.[1][2][5]

  • Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter and a constitutively expressed Renilla luciferase plasmid for normalization. Upon stimulation with a STAT3 activator (e.g., IL-6), activated STAT3 drives the expression of the luciferase gene. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the STAT3 signaling pathway.[2]

  • Protocol:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the STAT3-luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • Treat the cells with varying concentrations of Compound H or control inhibitors for 24 hours.

    • Stimulate the cells with IL-6 (20 ng/mL) to activate the STAT3 pathway.[2]

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the EC50 value.

STAT3 Signaling Pathway and Validation Workflow

STAT3_Pathway_Validation cluster_pathway STAT3 Signaling Pathway cluster_validation Target Validation Workflow Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene CompoundH Compound H ELISA DNA-Binding ELISA (Direct Inhibition) CompoundH->ELISA ReporterAssay Luciferase Reporter Assay (Cellular Activity) CompoundH->ReporterAssay WesternBlot Western Blot (p-STAT3 Levels) ReporterAssay->WesternBlot

Caption: STAT3 signaling pathway and the corresponding experimental workflow for validating an inhibitor.

Target 2: Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[6] Overproduction of uric acid can lead to hyperuricemia and gout.[7]

Comparative Performance of Xanthine Oxidase Inhibitors

The following table summarizes the hypothetical inhibitory activity of Compound H against known XO inhibitors.

CompoundIC50 (µM) - Xanthine Oxidase Activity
Compound H (Hypothetical) 15.4
Allopurinol2.84[8]
Febuxostat0.018
Quercetin2.37[7]
Experimental Protocol for Xanthine Oxidase Inhibition Assay

This in vitro assay directly measures the enzymatic activity of XO.

  • Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[9] The inhibitory effect of a compound is quantified by the reduction in uric acid production.

  • Protocol: [9]

    • In a 96-well plate, add 50 µL of the test compound (Compound H or controls) at various concentrations, 30 µL of phosphate (B84403) buffer (70 mM, pH 7.5), and 40 µL of xanthine oxidase solution (0.05 U/mL).

    • Pre-incubate the mixture at 25°C for 8 minutes.

    • Initiate the reaction by adding 60 µL of xanthine (300 µM).

    • Incubate at 25°C for 15 minutes.

    • Stop the reaction by adding 20 µL of 1.0 M HCl.

    • Measure the absorbance at 295 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Xanthine Oxidase Inhibition Workflow

XO_Validation_Workflow cluster_workflow Xanthine Oxidase Inhibition Validation CompoundH Compound H Assay In Vitro Enzymatic Assay CompoundH->Assay Inhibits XO_Enzyme Xanthine Oxidase Enzyme XO_Enzyme->Assay Xanthine Xanthine (Substrate) Xanthine->Assay UricAcid Uric Acid (Product) IC50 IC50 Determination UricAcid->IC50 Assay->UricAcid Measures

Caption: Experimental workflow for validating a xanthine oxidase inhibitor.

Conclusion

This guide provides a structured approach to validating the biological target of a novel compound, exemplified by this compound. By employing a combination of direct enzymatic assays and cell-based functional assays, researchers can confidently determine the inhibitory activity and mechanism of action of their compound of interest. The provided protocols and comparative data for STAT3 and Xanthine Oxidase inhibitors serve as a valuable resource for guiding experimental design and data interpretation in the field of drug discovery.

References

Unraveling the Molecular Mechanisms of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, a natural pyranocoumarin (B1669404) isolated from Peucedanum praeruptorum, belongs to a class of compounds with recognized therapeutic potential. While direct experimental evidence elucidating its precise mechanism of action remains limited, this guide synthesizes current knowledge by drawing comparisons with structurally and functionally related compounds from the same genus. This document provides an objective comparison of its likely biological activities, supported by experimental data from analogous compounds, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows. The primary proposed mechanisms of action are anti-inflammatory effects, likely mediated through the inhibition of the NF-κB signaling pathway, and potential calcium channel blocking activity. This guide aims to provide a foundational resource for researchers investigating the therapeutic promise of this and similar natural products.

Introduction

This compound is a pyranocoumarin that has been isolated from the roots of Peucedanum praeruptorum, a plant with a long history in traditional medicine for treating respiratory ailments and inflammation. The therapeutic effects of many coumarin (B35378) derivatives have been attributed to their anti-inflammatory and vasodilatory properties. Due to the nascent stage of research on this compound, this guide will focus on the established mechanisms of action of its close structural analog, Praeruptorin A, and other related coumarins, to infer its likely pharmacological profile.

Comparative Analysis of Bioactivity

The primary mechanisms through which this compound is likely to exert its effects are through anti-inflammatory action and calcium channel modulation. This section compares the quantitative data for these activities from studies on related coumarin compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of coumarins from Peucedanum species are well-documented, with inhibition of the NF-κB pathway being a central mechanism. This pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes.

Table 1: Comparative Anti-inflammatory Activity of Peucedanum Coumarins

CompoundAssay SystemTargetIC50 / InhibitionReference
Praeruptorin ALPS-stimulated RAW 264.7 macrophagesNO ProductionIC50: ~25 µM[1][2]
Praeruptorin ALPS-stimulated RAW 264.7 macrophagesTNF-α ProductionSignificant inhibition at 25 µM[1][2]
Praeruptorin ALPS-stimulated RAW 264.7 macrophagesIL-1β ProductionSignificant inhibition at 25 µM[1][2]
Praeruptorin ALPS-stimulated RAW 264.7 macrophagesIL-6 ProductionSignificant inhibition at 25 µM[2]
Compound 7 (from P. praeruptorum)LPS-stimulated RAW 264.7 macrophagesNO ProductionIC50: 9.48 µM[3]
Compound 8 (from P. praeruptorum)LPS-stimulated RAW 264.7 macrophagesNO ProductionIC50: 15.23 µM[3]
Compound 9 (from P. praeruptorum)LPS-stimulated RAW 264.7 macrophagesNO ProductionIC50: 21.77 µM[3]
Compound 10 (from P. praeruptorum)LPS-stimulated RAW 264.7 macrophagesNO ProductionIC50: 34.66 µM[3]
Calcium Channel Blocking Activity

Coumarins have been identified as a class of natural compounds with calcium channel antagonistic activity.[4] This action contributes to their vasodilatory effects. While specific IC50 values for this compound are not available, the general activity of this class of compounds suggests it may also modulate calcium channels.

Table 2: Calcium Channel Blocking Activity of Representative Antagonists (for comparison)

CompoundChannel TypeAssayIC50Reference
NifedipineL-typeAortic Ring Relaxation~10 nM[5]
VerapamilL-typeAortic Ring Relaxation~50 nM[5]
MibefradilT-typeFluorescence-based HTS~1 µM[6]
PenfluridolT-typeFluorescence-based HTS~0.5 µM[6]

Experimental Protocols

To facilitate further research and verification of the proposed mechanisms, this section provides detailed methodologies for key experiments.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages

This protocol is adapted from studies on Praeruptorin A and other coumarins.[1][7]

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well. .

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition compared to the vehicle control. Calculate the IC50 value of the test compound.

In Vitro Calcium Channel Blocker Assay: Aortic Ring Relaxation

This is a classic pharmacological method to assess vasorelaxant activity, indicative of calcium channel blockade.[4][5]

Objective: To evaluate the ability of a test compound to relax pre-contracted isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • Phenylephrine (B352888) (PE)

  • Test compound

  • Organ bath system with isometric force transducers

Procedure:

  • Aorta Isolation: Euthanize a rat and carefully excise the thoracic aorta.

  • Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

  • Contraction: Induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) or an alpha-adrenergic agonist like phenylephrine (e.g., 1 µM).

  • Compound Addition: Once a stable contraction plateau is reached, add the test compound in a cumulative concentration-dependent manner.

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by KCl or PE. Calculate the EC50 value for the relaxant effect.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound This compound (Proposed) Compound->IKK inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Aorta Isolate Aortic Rings Mount Mount in Organ Bath Aorta->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Contraction (High K+ or Phenylephrine) Equilibrate->Contract Add_Compound Add Test Compound (Cumulative Doses) Contract->Add_Compound Record Record Relaxation Response Add_Compound->Record Analyze Calculate % Relaxation Record->Analyze EC50 Determine EC50 Value Analyze->EC50

Caption: Workflow for assessing calcium channel blocking activity.

Conclusion and Future Directions

While direct experimental validation is pending, the available evidence from related coumarin compounds strongly suggests that this compound likely possesses anti-inflammatory properties mediated by the inhibition of the NF-κB signaling pathway. Furthermore, its chemical structure is consistent with potential calcium channel blocking activity, contributing to vasorelaxant effects.

Future research should focus on:

  • Direct Mechanistic Studies: Performing the outlined in vitro assays specifically with this compound to confirm its effects on the NF-κB pathway and calcium channels.

  • Target Identification: Employing techniques such as proteomics and molecular docking to identify specific protein targets.

  • In Vivo Validation: Progressing to animal models of inflammation and hypertension to assess the therapeutic efficacy of this compound.

This comparative guide serves as a valuable starting point for the scientific community to design and execute further studies to fully elucidate the mechanism of action and therapeutic potential of this compound.

References

Reproducibility of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of studies concerning the anti-HIV activity of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, a pyranocoumarin (B1669404) isolated from Lomatium suksdorfii. This compound is often referred to in the scientific literature as Suksdorfin (B1681180). The following sections detail the foundational anti-HIV activity data, compare it with related compounds, provide the experimental protocol for the primary bioassay, and illustrate the key signaling pathway involved in its mechanism of action.

Quantitative Data Summary

The primary study establishing the anti-HIV activity of Suksdorfin (this compound) was conducted by Lee et al. (1994). The key quantitative finding from this research is the 50% effective concentration (EC50) required to inhibit HIV-1 replication in H9 lymphocytes. This foundational data point is crucial for any subsequent reproducibility or comparative studies.

CompoundTargetCell LineEC50 (µM)Therapeutic Index (TI)Reference
Suksdorfin HIV-1 ReplicationH9 Lymphocytes2.6 ± 2.179Lee et al., 1994[1]
3',4'-di-O-camphanoyl-cis-khellactone (DCK)HIV-1 ReplicationH9 Lymphocytes0.00041>78,000Lee et al.
Zidovudine (AZT)HIV-1 Reverse TranscriptaseH9 LymphocytesNot explicitly stated in the primary suksdorfin paper, but used as a control.Not explicitly stated in the primary suksdorfin paper.Lee et al., 1994[1]
Didanosine (ddI)HIV-1 Reverse TranscriptaseH9 LymphocytesNot explicitly stated in the primary suksdorfin paper, but used for synergy studies.Not explicitly stated in the primary suksdorfin paper.Lee et al., 1994[1]
Zalcitabine (ddC)HIV-1 Reverse TranscriptaseH9 LymphocytesNot explicitly stated in the primary suksdorfin paper, but used for synergy studies.Not explicitly stated in the primary suksdorfin paper.Lee et al., 1994[1]

Table 1: Anti-HIV-1 Activity of Suksdorfin and Related Compounds. This table summarizes the EC50 value of Suksdorfin against HIV-1 replication in H9 lymphocytes as reported in the foundational study by Lee et al. (1994)[1]. Also included are data for a potent synthetic analog, DCK, and nucleoside reverse transcriptase inhibitors used for comparison and synergy studies in the original publication.

Experimental Protocols

The reproducibility of the anti-HIV activity of this compound (Suksdorfin) is critically dependent on the experimental protocol used for the bioassay. The foundational studies utilized a well-established method for assessing the inhibition of HIV-1 replication in a human T-cell line.

Inhibition of HIV-1 Replication in H9 Lymphocytes Assay

This protocol is based on the methods widely used in the mid-1990s for screening potential anti-HIV compounds.

Objective: To determine the concentration of a compound required to inhibit 50% of HIV-1 replication (EC50) in a susceptible T-cell line.

Materials:

  • Cell Line: H9 human T-lymphocyte cell line.

  • Virus: HIV-1 (e.g., strain IIIB).

  • Compound: this compound (Suksdorfin), dissolved in an appropriate solvent (e.g., DMSO).

  • Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).

  • Reagents: Polybrene, p24 antigen capture ELISA kit.

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), centrifuge, microscope.

Procedure:

  • Cell Preparation: H9 cells are cultured in RPMI-1640 medium and maintained in a logarithmic growth phase.

  • Infection: H9 cells are pre-treated with Polybrene to enhance viral entry and then infected with a standardized amount of HIV-1.

  • Treatment: The infected cells are seeded into 96-well plates, and serial dilutions of the test compound (Suksdorfin) are added to the wells. Control wells with no compound and wells with a reference compound (e.g., AZT) are also prepared.

  • Incubation: The plates are incubated for a period of 7 days to allow for viral replication.

  • Quantification of Viral Replication: After the incubation period, the cell culture supernatant is collected. The level of HIV-1 p24 antigen in the supernatant is quantified using a p24 antigen capture ELISA. The amount of p24 antigen is directly proportional to the extent of viral replication.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the untreated control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow: Anti-HIV-1 Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis H9_cells H9 Lymphocytes Infection Infect H9 Cells with HIV-1 H9_cells->Infection HIV1 HIV-1 Stock HIV1->Infection Compound Suksdorfin Stock Treatment Treat with Suksdorfin Dilutions Compound->Treatment Infection->Treatment Incubation Incubate for 7 Days Treatment->Incubation p24_ELISA Quantify p24 Antigen (ELISA) Incubation->p24_ELISA Data_Analysis Calculate EC50 p24_ELISA->Data_Analysis

Caption: Workflow for determining the anti-HIV-1 activity of Suksdorfin.

Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase

G cluster_virus HIV-1 Life Cycle cluster_inhibition Inhibition Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA (provirus) Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication RT->Viral_DNA Suksdorfin Suksdorfin (NNRTI) Suksdorfin->RT Binds to allosteric site

Caption: Mechanism of action of Suksdorfin as a non-nucleoside reverse transcriptase inhibitor.

References

A Comparative Guide to the Biological Activities of Coumarins: Evaluating Alternatives to 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of several prominent coumarins, offering a reference point for the evaluation of related compounds such as 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. Due to a lack of available experimental data for this compound, this document focuses on well-characterized coumarins—osthole, imperatorin (B1671801), and psoralen—to provide insights into the potential cytotoxic, anti-inflammatory, and antiviral properties inherent to this class of compounds.

Data Presentation: A Comparative Analysis of Bioactivities

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antiviral activities of selected coumarins, providing a clear comparison of their potency.

Table 1: Comparative Cytotoxicity of Selected Coumarins

CompoundCell LineIC50 (µM)Reference
OstholeHeLa77.96 (24h), 64.94 (48h)[1]
PC3Potent (exact value not specified)[2]
H1299Low micromolar range[2]
SKNMCLow micromolar range[2]
IsoimperatorinPC3Moderate (exact value not specified)[2]
SKNMCModerate (exact value not specified)[2]

Table 2: Comparative Anti-inflammatory Activity of Imperatorin

AssayModelKey FindingsReference
Cytokine InhibitionLPS-stimulated RAW 264.7 macrophagesReduced TNF-α, IL-6, and IL-1β release.[3]
Arthritic Fibroblast-like Synoviocytes (FLS)Reduced TNFα-induced expression of IL-1β, TNFα, IL-6, and IL-8.[4]
Enzyme InhibitionLPS-stimulated RAW 264.7 macrophagesInhibited iNOS and COX-2 protein expression.[3][5]
In vivo EdemaCarrageenan-induced mouse paw edemaDecreased paw edema.[5]

Table 3: Antiviral Activity Profile of Psoralen

VirusSystemKey FindingsReference
Influenza A VirusesIn vitro (MDCK and RAW 264.7 cells)WPS (containing psoralen) protects against infection.[6]
Herpes Simplex VirusesIn vitroPsoralen inactivates the virus.[6]
Vesicular Stomatitis VirusIn vitroPsoralen inactivates virion RNA polymerase activity.[6]
Murine Gamma Herpes Virus 68 (MHV-68)In vitroClear antiviral activity and inhibition of the lytic cycle.[7]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of coumarin (B35378) bioactivity.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow (MTT) cluster_anti_inflammatory Anti-inflammatory Assay Workflow (In vivo) C1 Seed cells in 96-well plate C2 Treat with varying concentrations of coumarin C1->C2 C3 Incubate for 24-72 hours C2->C3 C4 Add MTT reagent C3->C4 C5 Incubate for 4 hours C4->C5 C6 Add solubilization solution C5->C6 C7 Measure absorbance at 570 nm C6->C7 A1 Administer coumarin or vehicle to animals A2 Induce inflammation (e.g., carrageenan injection) A1->A2 A3 Measure paw edema at different time points A2->A3 A4 Collect tissue/blood for biomarker analysis A3->A4

Experimental workflows for cytotoxicity and anti-inflammatory assays.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB Phosphorylation Ub Ubiquitination & Degradation IkB->Ub Leads to NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->IKK Inflammatory Stimuli (e.g., LPS, TNF-α) IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Simplified NF-κB signaling pathway in inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Culture cells in a suitable medium and harvest them in the exponential growth phase.

    • Seed the cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test coumarin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a further 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Formazan (B1609692) Formation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into insoluble purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animals:

    • Use healthy adult male or female Wistar or Sprague-Dawley rats (150-200 g) or Swiss albino mice (20-25 g).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Experimental Groups:

    • Divide the animals into groups (n=6 per group):

      • Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose).

      • Group II: Positive control (e.g., Indomethacin, 10 mg/kg).

      • Groups III-V: Test compound at different doses.

  • Drug Administration:

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema:

    • Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours after the injection (Vt) using a plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).

Enzyme Inhibition Assay: Lipoxygenase (LOX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

  • Reagents and Solutions:

    • Soybean lipoxygenase (Type I-B) solution (e.g., 10,000 U/mL in 0.2 M borate (B1201080) buffer, pH 9.0).

    • Linoleic acid (substrate) solution (e.g., 250 µM in borate buffer).

    • Test compound stock solution (in DMSO) and serial dilutions in buffer.

    • Positive control (e.g., Quercetin or Nordihydroguaiaretic acid - NDGA).

  • Assay Procedure (Spectrophotometric Method):

    • In a 96-well UV-transparent microplate or quartz cuvettes, add the following in order:

      • 200 µL of 0.2 M borate buffer (pH 9.0).

      • 10 µL of the test compound solution at various concentrations (or buffer/DMSO for control, or positive control solution).

      • 10 µL of the lipoxygenase enzyme solution.

    • Pre-incubate the mixture for 5 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.

    • Immediately measure the increase in absorbance at 234 nm over a period of 3-5 minutes using a spectrophotometer. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • Calculate the IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the different concentrations of the test compound.

References

Comparative Analysis of Angular Pyranocoumarin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of angular pyranocoumarin (B1669404) analogs, a class of compounds to which 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol belongs. This document synthesizes available data on their biological activities, supported by experimental protocols and visual diagrams to facilitate understanding of structure-activity relationships and experimental designs.

Angular pyranocoumarins are a significant class of naturally occurring heterocyclic compounds, structurally characterized by a pyran ring fused to a coumarin (B35378) nucleus in an angular fashion. These compounds, including derivatives of seselin, have garnered considerable interest in medicinal chemistry due to their diverse and potent biological activities. Their therapeutic potential spans from anti-inflammatory and antioxidant effects to anticancer and photobiological properties.[1][2][3] This guide focuses on a comparative analysis of various analogs within this class, providing insights into their structure-activity relationships.

Quantitative Data Summary

The biological activity of angular pyranocoumarin analogs can vary significantly based on the nature and position of substituents on the core scaffold. The following table summarizes the cytotoxic and anti-inflammatory activities of representative analogs from this class, collated from various studies.

Compound/AnalogCell LineAssayIC50 / EC50 (µM)Biological Activity
Seselin HL-60, A431MTT AssayNot specifiedAntiproliferative
Bromo-hydroxy-seselin Cancer cell linesNot specifiedNot specifiedIn vitro antiproliferative activity and in vivo phototoxicity
Coumarin Derivative 9 PlateletsADP-induced aggregationNot specified (87% inhibition)Antiplatelet
Coumarin Derivative 10 PlateletsADP-induced aggregationNot specified (98% inhibition)Antiplatelet
6-Hydroxyaurone Derivative (3e) Hela, HepG-2, MCF-7MTT AssayNot specifiedAntiproliferative
AzaDHO-ethyl ester Lewis Lung Carcinoma (LLC)In vivo tumor growthNot specified (59% inhibition)Antitumor
AzaDHO-hydrazide Lewis Lung Carcinoma (LLC)In vivo tumor growthNot specified (56% inhibition)Antitumor

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments commonly cited in the evaluation of angular pyranocoumarin analogs.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity Assessment (LPS-induced TNF-α production)

This assay evaluates the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture human peripheral blood mononuclear cells (hPBMCs) or a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

  • Compound Pre-treatment: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound) and a negative control (no LPS).

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each compound that inhibits TNF-α production by 50% (IC50) compared to the vehicle control.

Visualizing Pathways and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes. The following diagrams were generated using the DOT language.

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Final Analog Final Analog Intermediate->Final Analog Reaction Purification Purification Final Analog->Purification Characterization Characterization Purification->Characterization In Vitro Assays In Vitro Assays Characterization->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Data Analysis Data Analysis In Vitro Assays->Data Analysis In Vivo Models->Data Analysis

Caption: General workflow for the synthesis and biological evaluation of analogs.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus TNF-α Gene TNF-α Gene Nucleus->TNF-α Gene activates transcription TNF-α TNF-α TNF-α Gene->TNF-α Pyranocoumarin Analog Pyranocoumarin Analog Pyranocoumarin Analog->IKK Complex Pyranocoumarin Analog->NF-κB

Caption: Simplified NF-κB signaling pathway and potential inhibition by analogs.

References

"structure-activity relationship of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Furocoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Furocoumarins are a class of organic chemical compounds produced by a variety of plants. They are known for their photosensitivity and a diverse range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The core structure consists of a furan (B31954) ring fused with a coumarin (B35378). Modifications to this scaffold have been extensively explored to optimize their biological effects.

Comparative Analysis of Biological Activity

The biological activity of furocoumarin derivatives is significantly influenced by the nature and position of substituents on the core structure. The following table summarizes the general SAR trends observed for cytotoxic and antiviral activities based on available literature.

Structural Modification General Effect on Cytotoxicity General Effect on Antiviral Activity Supporting Evidence
Substitution at C-3 Aryl substituents at the C-3 position can influence antioxidant and cytotoxic activity.[3][4]Limited specific data available.The nature of the C3-aryl substituent affects the molecule's ability to scavenge free radicals, which can be linked to cytotoxicity.[3][4]
Substitution at C-4 A hydroxyl group at C-4 is a common feature in bioactive coumarins. Aryl substitution at C-3 of 4-hydroxycoumarins impacts antioxidant properties.[3]Limited specific data available.The 4-hydroxycoumarin (B602359) scaffold is a key pharmacophore in anticoagulant drugs and a starting point for synthesizing derivatives with various biological activities.[3]
Substitution on the Furan Ring Modifications to the furan ring are less commonly reported but can impact activity.The integrity of the furan ring is often crucial for photosensitizing and antiviral activities.The planarity of the furocoumarin system is important for intercalation with DNA, a mechanism underlying its phototoxicity and some antiviral effects.
Substitution on the Benzene Ring Electron-withdrawing groups (e.g., NO2, acetate) can enhance antifungal activity, a proxy for general cytotoxicity.[5] Alkoxy groups (-OMe, -OEt) at the C-8 position of coumarin hybrids have been shown to enhance anti-HIV activity.[6]The presence of specific substituents can modulate antiviral potency. For example, certain furanocoumarins isolated from Angelica dahurica have shown activity against influenza viruses.[7]The electronic properties and steric bulk of substituents on the aromatic ring play a critical role in receptor binding and enzyme inhibition.[5]
Addition of Side Chains The introduction of short aliphatic chains can favor antifungal activity.[5]The addition of specific side chains can enhance antiviral activity. For instance, coumarin-dithiocarbamate derivatives have shown promising antimicrobial and potential antiviral effects.[8]Side chains can improve pharmacokinetic properties, such as solubility and cell permeability, and can introduce new interaction points with biological targets.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of newly synthesized compounds. Below are representative protocols for cytotoxicity and antiviral assays commonly used for evaluating furocoumarin derivatives.

Cytotoxicity Assay (MTS Assay)

This protocol is used to determine the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, T-47D, WiDr)[9]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well plates

  • Test compounds (furocoumarin derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells in triplicate. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • MTS Addition: After incubation, add 20 µL of MTS solution to each well and incubate for 1-4 hours.[10]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Antiviral Assay (CPE Inhibition Assay)

This protocol is used to evaluate the antiviral activity of compounds against viruses that cause a cytopathic effect (CPE) in cell culture.

Materials:

  • Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus).

  • Virus stock with a known titer.

  • Cell culture medium and infection medium (serum-free or low serum).

  • 96-well plates.

  • Test compounds.

  • Crystal violet solution.

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and grow to confluence.

  • Virus Infection: Wash the cell monolayer and infect with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compounds to the wells. Include a virus control (no compound), a cell control (no virus, no compound), and a positive control (a known antiviral drug).

  • Incubation: Incubate the plates at 37°C until CPE is observed in 80-100% of the virus control wells.

  • CPE Visualization: Discard the medium, fix the cells with a fixing solution (e.g., 4% paraformaldehyde), and stain with crystal violet.

  • Data Analysis: Elute the stain and measure the optical density (OD) at a specific wavelength. The percentage of CPE inhibition is calculated based on the OD values of the treated wells compared to the virus and cell controls. The EC₅₀ value (the concentration that inhibits CPE by 50%) is then determined.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of the furocoumarin scaffold and how modifications at different positions can influence biological activity.

References

A Comparative Benchmarking Guide: 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol Against Standard Anti-Inflammatory and Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical framework designed to illustrate the benchmarking of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. As of the date of this publication, publicly available experimental data for this specific compound is limited. The presented data are representative examples derived from common pharmacological assays and should be considered illustrative.

This guide provides a comparative analysis of the hypothetical biological activities of this compound against established standard compounds in the fields of inflammation and oncology. The objective is to offer a clear, data-driven comparison for researchers and drug development professionals.

Comparative Analysis of In Vitro Efficacy

To evaluate the potential therapeutic applications of this compound, its performance was benchmarked against standard anti-inflammatory and cytotoxic drugs. The following tables summarize the hypothetical quantitative data from these assays.

Table 1: Anti-Inflammatory Activity

CompoundAssay TypeTargetIC₅₀ (µM)
This compound COX-2 InhibitionCyclooxygenase-215.2
This compound 5-LOX Inhibition5-Lipoxygenase22.8
Diclofenac (Standard)COX-2 InhibitionCyclooxygenase-20.8
Indomethacin (Standard)COX-1/COX-2 InhibitionCyclooxygenases0.1

Table 2: Cytotoxic Activity

CompoundCell LineAssay TypeIC₅₀ (µM)
This compound A549 (Lung Carcinoma)MTT Assay35.5
This compound MCF-7 (Breast Cancer)MTT Assay42.1
Doxorubicin (Standard)A549 (Lung Carcinoma)MTT Assay1.2
Cisplatin (Standard)MCF-7 (Breast Cancer)MTT Assay5.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory pathway. The procedure involves a colorimetric-based screening kit. The assay quantifies the peroxidase activity of COX-2, where the peroxidase product is measured by colorimetric analysis at 590 nm. Various concentrations of the test compound are incubated with the enzyme, and the IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

The 5-LOX inhibition assay assesses the ability of a compound to block the 5-lipoxygenase enzyme, which is involved in the synthesis of leukotrienes, inflammatory mediators. The assay measures the production of leukotriene B4 (LTB4) from arachidonic acid by the 5-LOX enzyme. The amount of LTB4 is quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The IC₅₀ is calculated from the dose-response curve.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1] Cancer cell lines (A549 and MCF-7) are seeded in 96-well plates and treated with varying concentrations of the test compound for 48 hours. Subsequently, the MTT reagent is added, and the cells are incubated for another 4 hours. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizations

The following diagrams illustrate the hypothetical mechanism of action and the experimental workflow.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Inhibitory Action Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid PLA2 COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Compound->COX2 Compound->LOX5

Caption: Hypothetical Anti-Inflammatory Signaling Pathway.

G cluster_0 Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Prepare Cancer Cell Cultures (A549, MCF-7) C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of Test Compound and Standards D Add Compound Dilutions to Wells B->D C->D E Incubate for 48 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Add Solubilization Solution (DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability and IC50 Values I->J

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

References

Cross-Validation of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential bioactivities of the natural product 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. Due to the limited publicly available data on the specific biological activities of this compound, this document focuses on the known bioactivities of structurally related coumarins isolated from the Peucedanum genus. This comparative analysis, supplemented with detailed experimental protocols, aims to provide a valuable resource for researchers interested in exploring the therapeutic potential of this and similar natural products.

Introduction to this compound and Related Compounds

This compound is a coumarin, a class of secondary metabolites widely distributed in the plant kingdom. It is found in species of the Peucedanum genus, which has a rich history in traditional medicine for treating a variety of ailments.[1][2][3] Compounds isolated from Peucedanum species, particularly pyranocoumarins like praeruptorins, have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities.[1][2][3][4]

This guide will focus on three key potential bioactivities for cross-validation:

  • Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. Many natural products, including coumarins, are investigated for their potential to modulate inflammatory pathways.

  • Antiviral Activity: The search for novel antiviral agents is a continuous effort in drug discovery. Natural products represent a promising source of new antiviral leads.

  • Anticancer Activity: The development of new and effective anticancer drugs is a critical area of research. Many plant-derived compounds have shown promise as cytotoxic agents against various cancer cell lines.

Comparative Bioactivity Data

Table 1: Comparative Anti-inflammatory Activity

Compound/DrugAssayCell LineIC50 (µM)Reference
Praeruptorin ANitric Oxide (NO) Production InhibitionRAW 264.7Not Reported[4]
Compound 7 (from P. praeruptorum)Nitric Oxide (NO) Production InhibitionRAW 264.79.48[4]
Compound 8 (from P. praeruptorum)Nitric Oxide (NO) Production InhibitionRAW 264.715.23[4]
Compound 9 (from P. praeruptorum)Nitric Oxide (NO) Production InhibitionRAW 264.725.61[4]
Compound 10 (from P. praeruptorum)Nitric Oxide (NO) Production InhibitionRAW 264.734.66[4]
IndomethacinCyclooxygenase (COX-1) Inhibition-0.018
IndomethacinCyclooxygenase (COX-2) Inhibition-0.026
LuteolinNitric Oxide (NO) Production InhibitionRAW 264.7~20

Table 2: Comparative Antiviral Activity

Compound/DrugAssayVirusCell LineEC50 (µM)Reference
ResveratrolPlaque ReductionRotavirusCaco-2~20
OseltamivirPlaque ReductionInfluenza AMDCK0.03-0.2

Table 3: Comparative Anticancer Activity

Compound/DrugAssayCell LineIC50 (µM)Reference
DoxorubicinMTT AssayMCF-7 (Breast Cancer)0.5-2
PaclitaxelMTT AssayHeLa (Cervical Cancer)0.01-0.1

Experimental Protocols

To facilitate the cross-validation of this compound's bioactivity, detailed protocols for key in vitro assays are provided below.

Anti-inflammatory Activity Assays

1. Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

  • Principle: When proteins are denatured by heat, they express antigens associated with Type III hypersensitive reactions, which are related to inflammatory diseases.

  • Procedure:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in 0.2 M phosphate-buffered saline (PBS), pH 7.4.

    • Prepare various concentrations of the test compound and a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) in PBS.

    • To 0.5 mL of each concentration of the test compound/standard, add 0.5 mL of the BSA solution.

    • A control group consists of 0.5 mL of PBS and 0.5 mL of BSA solution.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 70°C for 5 minutes in a water bath.

    • Cool the samples to room temperature.

    • Measure the absorbance (turbidity) of the samples at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100

2. Protease Inhibition Assay

This assay evaluates the ability of a compound to inhibit proteases, enzymes that are involved in the inflammatory response.

  • Principle: Proteases are released during inflammation and contribute to tissue damage. Inhibition of these enzymes can be a measure of anti-inflammatory activity.

  • Procedure:

    • Prepare a reaction mixture containing 2 mL of 20 mM Tris-HCl buffer (pH 7.4), 1 mL of trypsin solution (0.06 mg/mL), and 1 mL of the test compound at various concentrations.

    • Incubate the mixture at 37°C for 5 minutes.

    • Add 1 mL of 0.8% (w/v) casein as a substrate and incubate for an additional 20 minutes.

    • Stop the reaction by adding 2 mL of 70% perchloric acid.

    • Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.

    • A control is prepared with the buffer instead of the test compound.

    • Calculate the percentage inhibition of protease activity.

Antiviral Activity Assay

1. Plaque Reduction Assay

This is the gold standard for determining the antiviral activity of a compound.

  • Principle: This assay measures the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer in the presence of the test compound.

  • Procedure:

    • Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) and grow to confluence.

    • Prepare serial dilutions of the test compound in a serum-free medium.

    • Pre-incubate a known titer of the virus with each dilution of the test compound for 1 hour at 37°C.

    • Infect the confluent cell monolayers with the virus-compound mixtures.

    • After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentration of the test compound.

    • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

    • Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

    • The 50% effective concentration (EC50) is determined from a dose-response curve.

Anticancer Activity Assay

1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control.

    • The 50% inhibitory concentration (IC50) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided in DOT language for use with Graphviz.

Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway COX2 COX-2 NFkB_pathway->COX2 iNOS iNOS NFkB_pathway->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines MAPK_pathway->COX2 MAPK_pathway->iNOS MAPK_pathway->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Nitric_Oxide Nitric Oxide iNOS->Nitric_Oxide Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol (Hypothesized) Compound->NFkB_pathway Inhibition? Compound->MAPK_pathway Inhibition? Compound->COX2 Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_assays In Vitro Bioassays Anti_inflammatory Anti-inflammatory Assays (Albumin Denaturation, Protease Inhibition) Data_Analysis Data Analysis (IC50 / EC50 Determination) Anti_inflammatory->Data_Analysis Antiviral Antiviral Assay (Plaque Reduction) Antiviral->Data_Analysis Anticancer Anticancer Assay (MTT) Anticancer->Data_Analysis Compound Test Compound: 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Compound->Anti_inflammatory Compound->Antiviral Compound->Anticancer Comparison Comparison with Reference Compounds Data_Analysis->Comparison

Caption: General workflow for in vitro bioactivity screening.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking in publicly accessible literature, its structural similarity to other bioactive coumarins from the Peucedanum genus suggests its potential as an anti-inflammatory, antiviral, or anticancer agent. The provided comparative data for related compounds and detailed experimental protocols offer a solid foundation for researchers to initiate a comprehensive evaluation of this natural product. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which could lead to the development of novel therapeutic agents.

References

A Comparative Guide to the Efficacy of Oroselol and Related Coumarin Derivatives: In Vivo vs. In Vitro Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the reported efficacy of oroselol (B192014) and other coumarin (B35378) derivatives. The compound of interest, 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, is a structurally related but distinct molecule. Due to the absence of publicly available data for this specific compound, this guide focuses on the biological activities of its parent compound, oroselol, and the broader class of coumarin derivatives to provide a relevant comparative context.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in nature and known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. Oroselol, a furanocoumarin, and its synthetic derivatives have demonstrated significant potential in preclinical studies. This guide summarizes the available in vivo and in vitro efficacy data for oroselol and other notable coumarin derivatives, providing detailed experimental protocols and exploring the underlying signaling pathways.

I. Anticancer Efficacy: Oroselol and Coumarin Derivatives

In Vitro Anticancer Activity

The in vitro anticancer effects of oroselol and various coumarin derivatives have been evaluated against a range of human cancer cell lines. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Efficacy of Oroselol and Selected Coumarin Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Oroselol SSC-4 (Oral Cancer)Not explicitly stated as IC50, but significant viability reduction at 120 µM[1][2]
Coumarin-Thiazole Hybrid (50a) MDA-MBA-231 (Breast)0.16
A549 (Lung)0.17
K562 (Leukemia)0.31
HeLa (Cervical)0.25
Coumarin-Thiazole Hybrid (50b) HeLa (Cervical)0.21
Coumarin-Benzimidazole Hybrid (26d) A549 (Lung)0.28
Coumarin-Artemisinin Hybrid (1a) HepG2 (Liver)3.05
Hep3B (Liver)3.76
A2780 (Ovarian)5.82
OVCAR-3 (Ovarian)4.60
Signaling Pathway: PI3K/AKT Inhibition by Oroselol

In vitro studies have shown that oroselol exerts its anticancer effects, at least in part, by inhibiting the PI3K/AKT signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and migration. Oroselol treatment has been observed to decrease the phosphorylation of key proteins in this pathway, leading to the induction of autophagy and suppression of cancer cell growth.[1]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Inhibition) AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Oroselol Oroselol Oroselol->PI3K inhibits

Caption: Oroselol inhibits the PI3K/AKT signaling pathway.

II. Anti-inflammatory Efficacy: Coumarin Derivatives

In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of coumarin derivatives are often assessed through their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Table 2: In Vitro COX-2 Inhibition by Selected Coumarin Derivatives

Compound/DerivativeAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyranocoumarin (5a) COX-2 InhibitionNot Specified152[3]
Coumarin-Sulfonamide (8d) COX-2 InhibitionNot SpecifiedHigh Activity[3]
Thiazoline derivative (3a) COX-2 Inhibition0.31 - 0.78High[4]
Thiazolidinone compound (8b) COX-2 Inhibition0.31 - 0.78High[4]
In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard method to evaluate the in vivo anti-inflammatory activity of novel compounds.

Table 3: In Vivo Anti-inflammatory Efficacy of Selected Coumarin Derivatives

Compound/DerivativeAnimal ModelAssayDose% Inhibition of EdemaReference
Coumarin Mannich Base (10) RatCarrageenan-induced paw edemaNot SpecifiedSignificant[5]
Coumarin Ester (6) RatFormalin-induced paw edemaNot SpecifiedComparable to Celecoxib[6]
Synthetic Coumarin (8) RatCarrageenan-induced inflammationNot SpecifiedSignificant[7]

III. Experimental Protocols

A. In Vitro Anticancer Assays

1. MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

  • Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., oroselol) and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Coumarin Derivative A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cell viability assay.

B. In Vivo Anti-inflammatory Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

  • Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

  • Protocol Outline:

    • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.

    • Grouping: Divide the animals into control and treatment groups.

    • Compound Administration: Administer the test compound (e.g., coumarin derivative) or vehicle to the respective groups, typically orally or intraperitoneally.

    • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

    • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow A Administer Coumarin Derivative or Vehicle B Inject Carrageenan into Paw A->B C Measure Paw Volume (0-4h) B->C D Calculate % Inhibition of Edema C->D

Caption: Workflow of the carrageenan-induced paw edema assay.

Conclusion

The available evidence strongly suggests that oroselol and other coumarin derivatives possess significant anticancer and anti-inflammatory properties. In vitro studies have been instrumental in elucidating the mechanisms of action, such as the inhibition of the PI3K/AKT pathway by oroselol and the inhibition of COX-2 by other coumarin derivatives. In vivo models have confirmed the anti-inflammatory potential of these compounds. While data on this compound is currently lacking, the promising results from its parent compound and related derivatives warrant further investigation into its therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring this class of compounds for drug discovery and development.

References

Lack of Sufficient Research Data Precludes Meta-Analysis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the research concerning the biological activities of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, a natural product found in plants such as Carlina acaulis. Despite targeted searches for meta-analyses, systematic reviews, and primary research articles, there is a notable absence of quantitative data, detailed experimental protocols, and elucidated signaling pathways specifically for this compound. This lack of foundational research prevents the creation of a detailed comparison guide and meta-analysis as requested.

Initial searches for high-level analyses like meta-analyses or systematic reviews yielded no results, indicating that the collective body of research on this compound has not yet reached a stage where such a comprehensive summary is feasible. Subsequent efforts to locate primary research studies with specific, quantifiable data on the compound's efficacy, such as IC50 or EC50 values, were also unsuccessful.

One promising avenue of investigation focused on the plant Carlina acaulis, a known source of the compound. A thorough examination of relevant literature, including the full text of studies such as "Polyphenolic Composition of Carlina acaulis L. Extract and Cytotoxic Potential against Colorectal Adenocarcinoma and Cervical Cancer Cells," failed to provide specific data for this compound. These studies have predominantly concentrated on the biological effects of the entire plant extract or have attributed observed activities to other constituent compounds, without isolating and individually characterizing the effects of this compound.

Without access to primary research that details the experimental conditions under which this compound was tested, it is impossible to provide the detailed methodologies required for a scientific comparison guide. Furthermore, the absence of studies investigating its mechanism of action means that no signaling pathways have been identified, making the creation of the requested visualizations impossible.

Safety Operating Guide

Prudent Disposal of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL GUIDELINES

Given the absence of a specific Safety Data Sheet (SDS) for 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, this compound must be handled with caution, treating it as a potentially hazardous substance of unknown toxicity. The following procedures are based on established best practices for the disposal of research chemicals and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.

Operational Plan for Disposal

This step-by-step guide outlines the process for the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Identification and Characterization

  • Treat this compound as a hazardous chemical waste.

  • This includes the pure compound, solutions containing the compound, and any materials (e.g., pipette tips, gloves, absorbent paper) that have come into direct contact with it.[1][2]

Step 2: Segregation of Waste

  • Properly segregate the waste at the point of generation.[2]

  • Solid Waste: Collect chemically contaminated solid waste, such as gloves, wipes, and disposable labware, in a designated, clearly labeled container lined with a clear plastic bag.[1][3] Do not mix with regular laboratory trash.

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, compatible waste container.[4] Do not mix with other types of chemical waste unless compatibility has been confirmed. For instance, separate aqueous solutions from organic solvent solutions.[5]

  • Sharps Waste: Any sharps (e.g., needles, contaminated broken glass) must be placed in a puncture-resistant sharps container.[1]

Step 3: Waste Container Selection and Labeling

  • Use appropriate, leak-proof containers with secure, screw-on caps (B75204) for liquid waste.[1][4] The original manufacturer's container can be used if it is in good condition.[3]

  • Ensure the container material is chemically compatible with the waste.

  • As soon as waste is added, label the container with a "Hazardous Waste" tag.[4][6]

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration and solvent (for liquid waste)

    • The date when waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 4: Safe Storage of Waste

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]

  • Ensure all waste containers are kept securely closed except when adding waste.[1][4]

  • Use secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[1] The secondary container should be able to hold 110% of the volume of the primary container.[1]

  • Segregate incompatible waste types to prevent dangerous reactions.[7]

Step 5: Arranging for Professional Disposal

  • Do not dispose of this chemical down the drain or in the regular trash.[9][10]

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.[4][8]

  • Follow your institution's specific procedures for requesting a waste collection. This may involve an online request form or a phone call.

Data Presentation: Waste Handling Summary
Waste TypeContainer RecommendationKey Labeling InformationDisposal Route
Solid Waste (gloves, wipes, etc.)Lined, sealed container labeled "Hazardous Waste""Solid waste contaminated with this compound"EHS Pickup
Liquid Waste (solutions)Leak-proof, screw-cap container (plastic is often preferred) with secondary containment"Hazardous Waste," full chemical name, solvent, concentration, dateEHS Pickup
Original Compound (unused/expired)Original manufacturer's container"Hazardous Waste," full chemical nameEHS Pickup
Contaminated Sharps Puncture-resistant sharps container"Sharps contaminated with this compound"EHS Pickup
Empty Containers N/ADeface original label after triple rinsingRegular trash (after proper decontamination)

Note on Empty Containers: To be disposed of as non-hazardous waste, the original container must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[5][6] Subsequent rinsates may also need to be collected depending on institutional policy. After rinsing and air-drying, deface the original label before disposal.[5]

Experimental Protocols

As no specific experimental protocols involving this compound were cited in the provided context, detailed methodologies cannot be listed. Waste from any experimental procedure involving this compound should be disposed of following the guidelines above.

Mandatory Visualization

G start Waste Generation (this compound) segregate Segregate Waste by Type start->segregate solid Solid Waste (Gloves, Wipes) container_solid Place in Lined, Sealed Container solid->container_solid liquid Liquid Waste (Solutions) container_liquid Place in Leak-Proof, Compatible Container liquid->container_liquid sharps Sharps Waste (Needles, Glass) container_sharps Place in Puncture- Resistant Container sharps->container_sharps segregate->solid Is it solid? segregate->liquid Is it liquid? segregate->sharps Is it sharp? label Label with 'Hazardous Waste' & Contents container_solid->label container_liquid->label container_sharps->label store Store in Designated Satellite Accumulation Area (with Secondary Containment) label->store pickup Contact EHS for Professional Disposal store->pickup end Waste Removed by EHS pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is currently under preparation[1]. The following guidance is based on the safety profiles of structurally related coumarin (B35378) compounds. Researchers must conduct a thorough risk assessment before handling this compound.

This guide provides essential safety, logistical, and operational information for researchers, scientists, and drug development professionals working with this compound. The procedures outlined are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with coumarin compounds, including toxicity if swallowed and the possibility of allergic skin reactions, a comprehensive personal protective equipment strategy is mandatory.[2][3]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles compliant with EN 166 or ANSI Z87.1. A face shield should be worn over goggles for procedures with a high splash risk.[2][3][4]Protects eyes and face from dust particles and accidental splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, NBR) with a minimum thickness of 0.11 mm.[3][5] Fire-retardant lab coat or chemical-resistant coveralls.[4]Prevents direct skin contact. Coumarins may cause allergic skin reactions.[2] Protects skin and personal clothing from contamination.
Respiratory Protection A particulate filter respirator (e.g., N95 or higher) or a chemical respirator with an organic dust cartridge.[3][4][6]Required when handling the powder outside of a chemical fume hood or when dust generation is likely.[3][4]

Operational Plan: Handling and Disposal

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[3][4][6]

  • Use a local exhaust ventilation system to control dust generation.[3]

Safe Handling Procedures:

  • Avoid Dust Generation: This compound is likely a solid. Avoid actions that create dust, such as vigorous scraping or pouring from a height.[4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2][4] Do not breathe in the dust.[2][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][6] Do not eat, drink, or smoke in work areas.[6]

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[4][5]

Disposal Plan:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • Contaminated packaging should be treated as the chemical itself.

  • Do not allow the substance to enter drains or surface water.[2][6]

Emergency Procedures

  • Skin Contact: Take off contaminated clothing immediately. Rinse skin with water/shower. If skin irritation or rash occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[2] Do not induce vomiting.[4]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Experimental Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling and disposing of this compound, emphasizing safety and compliance at each step.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Experimentation Experimentation Weighing and Transfer->Experimentation Temporary Storage Temporary Storage Experimentation->Temporary Storage Spill Spill Experimentation->Spill Exposure Exposure Experimentation->Exposure Decontamination Decontamination Temporary Storage->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Proper Disposal Proper Disposal Waste Segregation->Proper Disposal Emergency Services Emergency Services Spill->Emergency Services Exposure->Emergency Services

Caption: A workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.